Tetraniliprole

Catalog No.
S869996
CAS No.
1229654-66-3
M.F
C22H16ClF3N10O2
M. Wt
544.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetraniliprole

CAS Number

1229654-66-3

Product Name

Tetraniliprole

IUPAC Name

1-(3-chloro-2-pyridinyl)-N-[4-cyano-2-methyl-6-(methylcarbamoyl)phenyl]-3-[[5-(trifluoromethyl)tetrazol-2-yl]methyl]pyrazole-5-carboxamide

Molecular Formula

C22H16ClF3N10O2

Molecular Weight

544.9 g/mol

InChI

InChI=1S/C22H16ClF3N10O2/c1-11-6-12(9-27)7-14(19(37)28-2)17(11)30-20(38)16-8-13(10-35-33-21(31-34-35)22(24,25)26)32-36(16)18-15(23)4-3-5-29-18/h3-8H,10H2,1-2H3,(H,28,37)(H,30,38)

InChI Key

KNDVJPKNBVIKML-UHFFFAOYSA-N

SMILES

Array

Synonyms

1-(3-Chloro-2-pyridinyl)-N-(4-cyano-2-methyl-6-(methylcarbamoyl)phenyl)-3-((5-(trifluoromethyl)-2H-tetrazol-2-yl)methyl)-1H-pyrazole-5-carboxamide, 1H-Pyrazole-5-carboxamide, 1-(3-chloro-2-pyridinyl)-N-(4-cyano-2-methyl-6-((methylamino)carbonyl)phenyl)-3-((5-(trifluoromethyl)-2H-tetrazol-2-yl)methyl)-, tetraniliprole

Canonical SMILES

CC1=CC(=CC(=C1NC(=O)C2=CC(=NN2C3=C(C=CC=N3)Cl)CN4N=C(N=N4)C(F)(F)F)C(=O)NC)C#N

The exact mass of the compound Tetraniliprole is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Supplementary Records. It belongs to the ontological category of pyridines in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

tetraniliprole solubility and environmental fate

Author: Smolecule Technical Support Team. Date: February 2026

Physical-Chemical Properties & Solubility

The table below summarizes key data on tetraniliprole's properties, which are fundamental to understanding its behavior in the environment.

Property Value Conditions / Notes
Chemical Formula C₂₂H₁₆ClF₃N₁₀O₂ - [1]
Molecular Mass 544.88 g/mol - [1]
Water Solubility 1.0 mg L⁻¹ Low; at 20°C and pH 7 [1]
Octanol-Water Partition Coefficient (Log P) 2.6 Low; at 20°C and pH 7 [1]
Vapour Pressure 3.2 x 10⁻³ mPa Low volatility; at 20°C [1]
Henry's Law Constant 1.7 x 10⁻³ Pa m³ mol⁻¹ Non-volatile; at 25°C [1]
Dissociation Constant (pKa) 9.1 - [1]

Solubility in Organic Solvents (at 20°C) [1]:

  • Acetone: 21,800 mg L⁻¹
  • Ethyl acetate: 6,400 mg L⁻¹
  • Methanol: 2,900 mg L⁻¹
  • Toluene: 170 mg L⁻¹

Environmental Fate and Persistence

This compound's behavior and persistence in various environmental compartments are summarized in the following table.

Parameter Value Conditions / Notes
Soil Degradation (Lab DT₅₀) 86 days Moderately persistent; geometric mean [1]
Soil Degradation (Field DT₅₀) 165 days Persistent; Australian dossier notes a range of 25-433 days [1]
Persistence Classification "Forever chemical" (PFAS) Based on environmental persistence (sediment/water DT₅₀ ≥ 90 days or field DT₅₀ ≥ 60 days) [1]
General Biodegradability Not readily biodegradable - [1]
Dissipation on Plant Matrix (RL₅₀) 1.7 days Published data range 1.6-1.8 days, 2 crops [1]

A 2025 residue study on pigeon pea reported a much shorter half-life of 4.39 and 5.81 days at single and 1.25X doses, respectively. The study also found that residues in mature pods and seeds at harvest were below the limit of quantification (LOQ = 0.01 mg kg⁻¹), and no residues of its metabolite (BCS-CQ 63359) or parent compound were detected in soil at harvest [2].

Detailed Experimental Protocol: Residue Analysis

For your reference, here is a detailed methodology from a recent study that analyzed the persistence and kinetics of this compound in pigeon pea (Cajanus cajan L.) [2].

  • 1. Extraction: The study employed the QuEChERS method. This is a widely used, efficient approach for extracting pesticide residues from plant and soil matrices. The specific methodology followed the original procedure described by Anastassiades et al. (2003) [2].
  • 2. Detection and Quantification: Analysis was performed using Liquid Chromatography coupled with Mass Spectrometry (LC-MS). This technique provides high sensitivity and selectivity for identifying and quantifying target analytes in complex samples [2].
  • 3. Method Validation:
    • Recovery Range: The mean recovery of this compound and its metabolite BCS-CQ 63359 from various parts of the pigeon pea plant (immature pods, mature pods, seeds) and soil was between 76.38% and 105.68%. This falls within acceptable validation guidelines, indicating good accuracy of the method [2].
    • Limit of Quantification (LOQ): The LOQ for the method was established at 0.01 mg kg⁻¹ for both this compound and its metabolite [2].
  • 4. Sample Collection: Samples of immature pods with seeds were collected at intervals starting from 2 hours after the final application of this compound until harvest. Mature pods, seeds, and soil samples were also collected at the time of harvest [2].
  • 5. Kinetics and Half-life Calculation: The residue data obtained over time was used to determine the dissipation kinetics and calculate the half-life (DT₅₀) of this compound in the pigeon pea crop [2].

The workflow of this analytical and persistence study is outlined in the following diagram.

Start Study Design A Field Application: This compound on Pigeon Pea Start->A B Sample Collection (Plant & Soil) A->B C Sample Extraction (QuEChERS Method) B->C D Analysis (LC-MS Detection) C->D E Data Processing D->E F Output: Residue Levels & Half-life (DT₅₀) E->F

Key Takeaways for Researchers

  • Mode of Action: this compound is a diamide insecticide (IRAC MoA class 28) that acts on insect ryanodine receptors (RyRs), causing unregulated calcium release, loss of muscle control, and eventual death [1] [3].
  • Regulatory Status: As of the end of 2020, this compound was not approved under EC Regulation 1107/2009 in the European Union [1]. However, it has been registered in other countries, including the USA, Canada, Australia, and as of late 2025, China [1] [3].
  • Resistance Monitoring: Although no resistance has been officially identified in the cited records [1], a 2024 study selected Helicoverpa armigera with this compound in the lab and found evidence of resistance and associated fitness costs, highlighting the need for proactive resistance management strategies [2].

References

tetraniliprole metabolite BCS-CQ 63359 identification

Author: Smolecule Technical Support Team. Date: February 2026

Metabolite Overview and Identification Context

The metabolite BCS-CQ 63359 is a key derivative of the insecticide tetraniliprole. The table below summarizes the contexts in which it has been identified and analyzed.

Aspect Description
Parent Compound This compound (an anthranilamide insecticide) [1]
Analysis Context Studied alongside this compound for residue dissipation and risk assessment in agricultural crops [1] [2] [3].
Common Analytical Technique LC-MS/MS (Liquid Chromatography with Tandem Mass Spectrometry) [1] [2] [3]
Documented Matrices Okra, brinjal (eggplant), chilli, tomato, and pigeon pea [1] [2] [3]

Quantitative Data and Analytical Performance

The following table summarizes key quantitative data and method performance metrics for BCS-CQ 63359 as reported in the studies.

Parameter Reported Value / Finding
Purity of Reference Standard 99.7% [1]
Method Recovery Range 71-111% (across chilli and brinjal matrices) [2]
Limit of Quantification (LOQ) 0.01 mg kg⁻¹ [1] [3]
Typical Residue Findings Often found below the LOQ (Below Limit of Quantification) in various crop samples, even shortly after application [3].

Experimental Protocol for Analysis

The general workflow for extracting and analyzing BCS-CQ 63359 from crop samples is consistent across the consulted studies and can be summarized in the following diagram:

G Sample Sample Homogenization Homogenization Sample->Homogenization Solvent Extraction (Acetonitrile) Solvent Extraction (Acetonitrile) Homogenization->Solvent Extraction (Acetonitrile) Clean-up (d-SPE with PSA) Clean-up (d-SPE with PSA) Solvent Extraction (Acetonitrile)->Clean-up (d-SPE with PSA) Analysis (LC-MS/MS) Analysis (LC-MS/MS) Clean-up (d-SPE with PSA)->Analysis (LC-MS/MS) Detection & Quantification Detection & Quantification Analysis (LC-MS/MS)->Detection & Quantification

The corresponding methodological details for each step are outlined below:

  • Sample Preparation & Extraction: The standard approach uses the QuEChERS method. This involves homogenizing the crop sample and then extracting the analytes with acetonitrile [1] [2] [3].
  • Clean-up: The extract is purified using dispersive Solid-Phase Extraction (d-SPE) with PSA (Primary Secondary Amine) sorbent to remove interfering compounds like fatty acids and sugars [2].
  • Analysis & Detection: The final cleaned extract is analyzed using Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS). This technique separates the compounds (chromatography) and provides highly specific and sensitive detection based on their mass-to-charge ratio (mass spectrometry) [1] [3].

Research Conclusions and Gaps

The analyzed studies consistently show that residue levels of BCS-CQ 63359 in various crops are typically very low, often below the quantifiable limit, suggesting a low risk to consumers [3]. Residues of the metabolite and its parent compound generally dissipate to below the Limit of Quantification (LOQ) by the time of harvest [3].

It is important to note that the searched literature lacks specific details crucial for a complete technical guide. Key information such as the structural elucidation, mass spectral fragmentation patterns, chromatographic retention times, and the exact LC-MS/MS instrument parameters for BCS-CQ 63359 were not provided in the available results.

References

Field Dissipation Data for a Reference Compound

Author: Smolecule Technical Support Team. Date: February 2026

While data for tetraniliprole is unavailable in the search results, a 2021 field study provides relevant dissipation data for chlorantraniliprole, a closely related diamide insecticide [1]. This can offer a useful benchmark for researchers.

The table below summarizes the persistence of this compound in the soil of a pigeonpea crop:

Insecticide Application Dose (g a.i./ha) DT50 in Soil (Days) Residues at 30 Days & Harvest
Chlorantraniliprole 30 (Recommended Dose) 4.95 - 5.78 Below the limit of quantification (LOQ) [1]
λ-cyhalothrin 30 (Recommended Dose) 2.48 - 4.33 Below the limit of quantification (LOQ) [1]

Detailed Experimental Methodology

The data in the table was generated through the following validated experimental protocols [1]:

  • Field Trial Design: The study was conducted on a pigeonpea crop. The premix insecticide formulation was applied as two foliar sprays at a 15-day interval. Soil samples were collected from five sites per treatment.
  • Soil Sampling: Approximately 1 kg of soil samples were collected from the top layer at 0 (2 hours after application), 30 days after the last spray, and at harvest. Samples were air-dried, milled, and sieved through a 2 mm mesh.
  • Extraction and Cleanup: Soil residues were processed using a modified QuEChERS method. A representative soil sample was weighed and extracted with acetonitrile. The extract was cleaned up using dispersive solid-phase extraction (d-SPE) with sorbents like Primary Secondary Amine (PSA) and magnesium sulfate.
  • Instrumental Analysis: Quantitative analysis was performed using highly sensitive techniques:
    • Chlorantraniliprole: Ultra-high performance liquid chromatography tandem mass spectrometry (UHPLC-MS/MS).
    • λ-cyhalothrin: Gas chromatography with an electron capture detector (GC-ECD).

Experimental Workflow Diagram

The following diagram outlines the key steps involved in the soil sampling and residue analysis process described in the study.

G start Field Soil Sampling step1 Sample Preparation: Air-dry, Mill, Sieve (2mm) start->step1 step2 Sample Extraction: QuEChERS Method step1->step2 step3 Extract Cleanup: d-SPE (PSA, MgSO₄) step2->step3 step4 Instrumental Analysis step3->step4 step5a UPLC-MS/MS for Chlorantraniliprole step4->step5a step5b GC-ECD for λ-cyhalothrin step4->step5b end Data: Residue Level & DT50 step5a->end step5b->end

References

tetraniliprole IRAC classification mode of action group

Author: Smolecule Technical Support Team. Date: February 2026

IRAC Classification and Biochemical Mode of Action

Tetraniliprole is a third-generation anthranilic diamide insecticide. Its classification within the IRAC MoA Scheme is definitive, as shown in the table below.

Property Classification
IRAC Group Group 28 [1]
Chemical Class Diamides (Anthranilic diamide) [2] [3]
Mode of Action Ryanodine receptor (RyR) modulators [2] [1]

This compound specifically targets the ryanodine receptors (RyR) in insect muscle cells. These receptors are calcium-release channels located on the sarcoplasmic reticulum. By binding to and modulating these receptors, this compound causes unregulated release of calcium ions from intracellular stores into the cytosol. This disruption of calcium homeostasis leads to:

  • Sustained muscle contractions
  • Paralysis
  • Ultimate insect death [4] [5] [3]

This mechanism is highly specific to insect ryanodine receptors, contributing to its reported low toxicity to mammals, birds, and beneficial insects [3].

G This compound This compound RyR Ryanodine Receptor (RyR) This compound->RyR Binds SarcoplasmicReticulum Sarcoplasmic Reticulum (Ca²⁺ Store) RyR->SarcoplasmicReticulum Modulates CalciumRelease Uncontrolled Ca²⁺ Release SarcoplasmicReticulum->CalciumRelease Releases MuscleContraction Sustained Muscle Contractions CalciumRelease->MuscleContraction Paralysis Paralysis & Insect Death MuscleContraction->Paralysis

Diagram of this compound's molecular mode of action leading to insect mortality.

Resistance Mechanisms and Molecular Studies

Frequent use of diamide insecticides can lead to resistance development. Research on Tuta absoluta has identified key resistance mechanisms, primarily involving metabolic detoxification.

Key Findings on Resistance
  • Resistance Development: Laboratory selection of Tuta absoluta for eight generations resulted in a 20.8-fold resistance to this compound [5]. Another study reported even higher resistance levels, with a 68.45-fold increase in a this compound-selected strain [6].
  • Primary Mechanism - P450 Overexpression: RNA-seq transcriptome analysis comparing resistant (TetraRS) and susceptible (SS) strains revealed that cytochrome P450 monooxygenases (CYPs) are critically involved. Key overexpressed genes include CYP405D1, CYP6AB269, CYP4AU1, CYP4M116, and CYP6AW1 [4] [5].
  • Fitness Costs: Resistance development is associated with significant fitness costs. The TetraRS strain showed prolonged developmental times and reduced fecundity, hatch rate, and adult longevity compared to the susceptible strain [5].
RNA Interference (RNAi) Validation

The role of P450 genes was functionally validated using nanocarrier-mediated RNAi. Delivery of dsRNA targeting the overexpressed P450 genes (CYP405D1, CYP6AB269, CYP4AU1) led to:

  • Increased susceptibility of Tuta absoluta to this compound.
  • Significant reduction in cytochrome P450 enzyme activity [5].

Experimental Protocols for Toxicity and Sublethal Assessment

Standardized bioassays and life table analyses are crucial for evaluating this compound's efficacy and its broader ecological impact.

Toxicity Bioassay (Leaf-Dip Method)

This protocol is used to determine acute toxicity (e.g., LC₅₀, LC₁₀, LC₃₀) against target insect larvae [4] [5].

  • Insect Preparation: Collect uniform-aged third-instar larvae (e.g., of Tuta absoluta).
  • Insecticide Preparation: Prepare serial dilutions of technical-grade this compound in distilled water with a surfactant like 0.05% Triton X-100.
  • Leaf Treatment: Immerse host plant leaves (e.g., tomato) in each concentration for 15 seconds; air-dry.
  • Exposure: Place treated leaves in Petri dishes; transfer 20 larvae onto each treated leaf. Include control leaves treated with surfactant-only solution.
  • Data Collection: Record mortality after 48 hours. Larvae that do not respond to gentle probing are considered dead.
Age-Stage, Two-Sex Life Table Analysis

This comprehensive method assesses sublethal and transgenerational effects on population dynamics [4] [6].

  • Treatment: Expose larvae to sublethal concentrations (LC₁₀, LC₃₀) and a control.
  • Rearing & Monitoring: Track treated individuals (F₀ generation) daily. Record:
    • Developmental time for each life stage (larva, pupa).
    • Adult longevity and fecundity (daily egg count).
  • Progeny Tracking: Raise the offspring (F₁, F₂ generations) without further insecticide exposure to study transgenerational effects.
  • Data Analysis: Calculate population parameters including:
    • Intrinsic rate of increase (r)
    • Net reproductive rate (R₀)
    • Mean generation time (T)
Gene Expression Analysis (RT-qPCR)

This protocol measures changes in gene expression related to detoxification and reproduction [4] [5].

  • RNA Extraction: Isolve total RNA from insect tissue samples (e.g., whole bodies of larvae or adults).
  • cDNA Synthesis: Reverse-transcribe RNA into complementary DNA (cDNA).
  • Quantitative PCR: Run qPCR reactions using gene-specific primers for:
    • Detoxification genes (e.g., CYP450s like CYP4M116).
    • Reproduction-related genes (e.g., Vitellogenin Vg, its receptor VgR).
    • Reference genes (e.g., actin, GAPDH) for normalization.
  • Data Analysis: Calculate relative gene expression levels using the 2^(-ΔΔCt) method.

Key Research Insights and Implications

Recent studies highlight critical aspects beyond this compound's acute toxicity that are vital for sustainable pest management.

  • Transgenerational Hormesis: A significant finding is that exposure to a sublethal concentration (LC₁₀) can cause hormesis in subsequent, unexposed generations (F₁ and F₂). This manifests as accelerated development, increased fecundity, and higher population growth rates, potentially leading to unintended population resurgence [4].
  • Contrasting Sublethal Effects: While the LC₁₀ can stimulate population growth in progeny, the LC₃₀ concentration typically causes negative effects such as delayed development and suppressed reproduction across all generations [4] [6].
  • Utility in IPM and Neonicotinoid Replacement: Research identifies this compound as a promising alternative to neonicotinoids. It has shown efficacy comparable to standard neonicotinoids in protecting crops like sweet corn from pests such as the seedcorn maggot, with a more favorable environmental profile [7].

References

Primary Mode of Action: Ryanodine Receptor Activation

Author: Smolecule Technical Support Team. Date: February 2026

Tetraniliprole belongs to the diamide class of insecticides and acts as a ryanodine receptor (RyR) modulator [1] [2]. The RyR is a calcium channel located on the sarcoplasmic reticulum in muscle cells. Under normal conditions, it plays a critical role in muscle contraction by releasing stored calcium ions into the cytoplasm in a carefully regulated manner [2].

This compound disrupts this process by binding to the RyR and locking it in an open state [3]. This causes uncontrolled release of calcium ions from intracellular stores [4] [5]. The resulting sustained high concentration of calcium in the cytoplasm leads to continuous muscle contractions, paralysis, and ultimately death of the insect [6] [7]. This mode of action is classified as Insecticide Resistance Action Committee (IRAC) Group 28 [1].

The diagram below illustrates this pathway.

G This compound This compound RyR Ryanodine Receptor (RyR) This compound->RyR Binds and activates SarcoplasmicReticulum Sarcoplasmic Reticulum (Ca²⁺ Store) RyR->SarcoplasmicReticulum Forces open CalciumRelease Uncontrolled Ca²⁺ Release SarcoplasmicReticulum->CalciumRelease MuscleContraction Sustained Muscle Contraction CalciumRelease->MuscleContraction Result Paralysis → Insect Death MuscleContraction->Result

Documented Resistance and Metabolic Detoxification

With frequent use, insects can develop resistance to this compound. A key mechanism is metabolic resistance, where insects enhance their ability to break down the insecticide before it reaches its target.

  • Key Enzymes: Cytochrome P450 monooxygenases (P450s) are a major family of detoxification enzymes implicated in this compound resistance [6] [8] [2].
  • Evidence from Research: In the fall armyworm (Spodoptera frugiperda), silencing specific P450 genes like CYP340L16 and CYP340AX8v2 significantly increased the insect's susceptibility to this compound, proving their role in detoxification [8]. Similarly, in the tomato pinworm (Tuta absoluta), genes including CYP405D1, CYP6AB269, and CYP4AU1 were overexpressed in resistant strains [6] [7].
  • Experimental Confirmation: The role of these P450 genes has been confirmed using nanocarrier-mediated RNA interference (RNAi). Silencing these genes increased mortality in resistant insects exposed to this compound [6] [7].

Experimental Bioassay Protocol

The leaf-dip bioassay is a standard method for evaluating this compound toxicity and resistance in lepidopteran larvae (e.g., Tuta absoluta) [4] [5].

  • Insect Rearing: Maintain a susceptible insect strain on host plants under controlled conditions.
  • Solution Preparation: Serially dilute a technical grade formulation of this compound in solvent and diluent (e.g., distilled water with 0.05% Triton X-100) [4] [5].
  • Leaf Treatment: Immerse host plant leaves in the insecticide solutions and control solution for 15 seconds, then air-dry [4] [5].
  • Larval Exposure: Place uniform-aged third-instar larvae onto the treated leaves. Each concentration is typically replicated three times, with 20 larvae per replicate [4] [5].
  • Data Recording: Assess larval mortality after 48 hours. Larvae that do not respond to gentle probing are considered dead [4] [5].
  • Data Analysis: Use statistical software (e.g., PoloPlus) to calculate LC₅₀ (median lethal concentration) values and resistance ratios [6].

Toxicity and Environmental Fate Data

The tables below summarize key quantitative data for this compound.

Table 1: Toxicity and Efficacy Profile | Parameter | Value | Context / Species | | :--- | :--- | :--- | | LC₅₀ (Susceptible) | 0.029 - 0.03 mg/L | Tuta absoluta (3rd instar larvae) [6] [4] [5] | | Resistance Ratio | 20.8-fold | After 8 generations of selection in Tuta absoluta [6] [7] | | Example Pests Controlled | Lepidopteran, Dipteran, and Coleopteran pests (e.g., armyworms) [1] | | Example Applications | Tree nuts, pome fruit, stone fruit, maize/corn, sorghum [1] |

Table 2: Environmental Fate and Physicochemical Properties

Parameter Value Interpretation / Significance
Water Solubility (pH 7, 20°C) 1.0 mg/L [1] Low
Octanol-Water Partition Coefficient (Log P) 2.6 [1] Moderate
Soil Degradation DT₅₀ (Lab) 86 days [1] Moderately persistent
Soil Degradation DT₅₀ (Field) 165 days [1] Persistent

References

tetraniliprole exploratory research on novel targets

Author: Smolecule Technical Support Team. Date: February 2026

Core Mechanisms & Emerging Novel Targets

The table below summarizes tetraniliprole's core properties and the key novel targets identified from current research.

Aspect Description Key Genes/Proteins/Pathways
Primary Mode of Action Anthranilic diamide insecticide targeting insect ryanodine receptors (RyR), causing uncontrolled calcium release, muscle paralysis, and death [1] [2] Ryanodine Receptor (RyR)
Molecular Formula & Weight C({22})H({16})ClF({3})N({10})O(_2) [3]; 544.88 g/mol [3] [4] -
Major Resistance Mechanism Metabolic detoxification, particularly through the overexpression of cytochrome P450 enzymes [2] [5] CYP Genes: CYP4M116, CYP6AW1 [1], CYP405D1, CYP6AB269, CYP4AU1 [2] [5]
Novel Regulatory Target Arylalkylamine N-acetyltransferase 1 (AANAT1) regulates midgut detoxification by modulating the ROS/CncC pathway; knockdown increases susceptibility [6]. Pathway: AANAT1 → Biogenic Amines → ROS LevelCncC/Maf → Detoxification Gene Expression (P450s, GSTs, UGTs) [6]
Phenomenon: Transgenerational Hormesis Sublethal exposure (LC(_{10})) in parents (F0) causes negative effects, but triggers stimulatory effects (faster development, increased reproduction) in offspring (F1, F2), risking population resurgence [1] [7]. Reproduction Genes: Vitellogenin ((Vg)), Vitellogenin Receptor ((VgR)), Juvenile Hormone Binding Protein ((JHBP)) [1] [7]

Detailed Experimental Protocols

Toxicity Bioassays & Life Table Analysis

This protocol is used to determine lethal concentrations and assess sublethal, transgenerational effects on population growth [1] [7].

  • Insect Rearing: Maintain a susceptible population of Tuta absoluta on pesticide-free tomato plants under controlled conditions (e.g., 25 ± 1 °C, 60 ± 5% RH, 16:8 L:D photoperiod) [1].
  • Compound Preparation: Prepare a stock solution of technical grade this compound (e.g., 95% purity) in acetone. Serially dilute this stock in distilled water containing a surfactant like 0.05% Triton X-100 to create a range of concentrations (e.g., from 0.0078 mg/L to 0.5 mg/L) [1] [7].
  • Leaf-Dip Bioassay (for larvae):
    • Immerse fresh tomato leaves in the insecticide solutions for 15 seconds and air-dry [1].
    • Place treated leaves in Petri dishes lined with moist filter paper to maintain turgor [1].
    • Transfer uniform-aged third-instar larvae (e.g., 20 per replicate) onto the treated leaves [1].
    • Record mortality after 48 hours. Larvae that do not respond to a gentle probe are considered dead [1].
  • Data Analysis: Use statistical software (e.g., PoloPlus) to calculate LC({50}), LC({10}), and LC(_{30}) values from the mortality data [1] [2].
  • Age-Stage, Two-Sex Life Table Analysis:
    • Use surviving larvae from sublethal (LC({10})) and low-lethal (LC({30})) concentrations to establish the F0 generation [1].
    • Individually rear insects and record daily data: developmental duration of larvae and pupae, survival rate, adult longevity, and female fecundity (daily egg count until death) [1].
    • Rear the subsequent F1 and F2 generations under insecticide-free conditions but continue to track the same life table parameters [1].
    • Calculate population parameters (intrinsic rate of increase (r), finite rate of increase (λ), mean generation time (T)) to quantify transgenerational effects [1].
Molecular Biology & RNAi Functional Validation

This protocol investigates gene expression and validates the role of specific genes in resistance [2] [5].

  • RNA Interference (RNAi) with Nanocarriers:
    • dsRNA Synthesis: Design and synthesize dsRNA targeting key resistance genes (e.g., (CYP405D1), (CYP6AB269)). A dsRNA targeting an unrelated gene (e.g., (GFP)) is used as a negative control [2].
    • Nanocarrier Preparation: To protect dsRNA and enhance cellular uptake, form complexes with a nanocarrier like Star polycation (SPc). Mix dsRNA and SPc in nuclease-free water and incubate to allow electrostatic self-assembly into nanoparticles [2].
    • Delivery: Feed the dsRNA/SPc complexes to insects, often by applying the solution to their diet or through microinjection [2].
  • Gene Expression Analysis (RT-qPCR):
    • RNA Extraction: Isolve total RNA from insect tissues (e.g., whole body, midgut) of treated and control groups using a commercial kit [1] [2].
    • cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) [1].
    • Quantitative PCR: Perform RT-qPCR using gene-specific primers for target genes (e.g., P450s, (Vg), (VgR)). Use stable reference genes (e.g., (RPS18), (EF1-α)) for normalization [1] [2].
    • Data Analysis: Calculate relative gene expression levels using the 2^(-ΔΔCt) method [1].

Signaling Pathway: AANAT1 in Midgut Detoxification

The diagram below illustrates the novel AANAT1-regulated pathway that influences detoxification gene expression, based on findings in Bactrocera dorsalis and Aedes aegypti [6].

G AANAT1 AANAT1 Knockdown/KO Amines Biogenic Amines (Serotonin, Dopamine) AANAT1->Amines Leads to Accumulation ROS ROS Level Amines->ROS Causes Decrease CncC_Maf CncC/Maf Transcription Factors ROS->CncC_Maf Reduces Activation DetoxGenes Detoxification Genes (CYPs, GSTs, UGTs) CncC_Maf->DetoxGenes Lowers Expression Susceptibility Increased Insecticide Susceptibility DetoxGenes->Susceptibility Results in

AANAT1 knockdown reduces ROS, suppressing the CncC/Maf pathway and detoxification genes, increasing insecticide susceptibility [6].

Strategic Research Implications

  • Target the Regulator, Not Just the Enzyme: The AANAT1/ROS/CncC pathway is a promising higher-level target for synergy with this compound [6].
  • Account for Transgenerational Effects: Sublethal dosing can boost pest populations over generations, a critical factor for field application frequency and resistance management [1] [7].
  • Leverance Fitness Costs: P450-mediated resistance imposes developmental and reproductive costs. In the absence of insecticide pressure, susceptible insects may outcompete resistant ones [1] [2] [5].
  • Adopt a Multi-Organ Perspective: Consider insect systems like the fat body, Malpighian tubules, and circulatory system as potential targets or resistance mediators [8].

The provided experimental protocols offer a solid foundation for exploring these novel targets. Future work should focus on validating the AANAT1 pathway in other pest species and developing high-throughput screens for compounds that disrupt the ROS/CncC signaling axis.

References

QuEChERS method for tetraniliprole residue analysis

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Protocol for Tetraniliprole Analysis

Reagents and Materials
  • Certified Analytical Standards: this compound (purity ≥97%); its metabolite BCS-CQ 63359 for dissipation studies [1] [2].
  • Solvents: LC-MS grade acetonitrile, methanol, and formic acid [1] [3].
  • Salts and Sorbents: Anhydrous MgSO₄, NaCl, Primary Secondary Amine (PSA), graphitized carbon black (GCB), and C18 [1] [4].
  • General Labware: Centrifuge, vortex mixer, volumetric flasks, and a nitrogen evaporator [5].
Sample Preparation and Extraction (QuEChERS)
  • Homogenization: Representative agricultural samples (fruits, vegetables, grains) are homogenized using a food processor [4] [5].
  • Weighing: A 10.0 ± 0.1 g portion of the homogenized sample is weighed into a 50 mL centrifuge tube [4].
  • Extraction: 10 mL of acetonitrile is added to the sample. The tube is shaken vigorously for 1 minute [4]. A salt mixture (e.g., 4 g MgSO₄, 1 g NaCl) is added for partitioning, followed by another shaking and centrifugation (e.g., 5 min at 4000 rpm) [4] [6].
Extract Clean-up
  • An aliquot (e.g., 1 mL) of the supernatant acetonitrile layer is transferred to a dispersive-SPE (d-SPE) tube containing 150 mg MgSO₄ and 50 mg PSA [1] [3].
  • The mixture is vortexed for 30 seconds and centrifuged. The purified extract is then transferred to an autosampler vial for analysis [4]. For samples with high pigment content (e.g., leafy greens), GCB can be added to remove chlorophyll [5].
HPLC-MS/MS Analysis
  • Chromatography: A C18 column (e.g., Zorbax Eclipse XDB-C18) is used. The mobile phase is acetonitrile and water, both containing 0.1% formic acid, in a gradient elution mode. The total run time is optimized to within 6 minutes [1] [3].
  • Mass Spectrometry: Detection is performed using tandem mass spectrometry (MS/MS) with Electrospray Ionization (ESI) in positive mode. Multiple Reaction Monitoring (MRM) is used for high selectivity and sensitivity [1].

G cluster_0 QuEChERS Steps cluster_1 Instrumental Analysis Homogenize Sample Homogenize Sample Weigh 10g into Tube Weigh 10g into Tube Homogenize Sample->Weigh 10g into Tube Add 10mL Acetonitrile Add 10mL Acetonitrile Weigh 10g into Tube->Add 10mL Acetonitrile Shake 1 Minute Shake 1 Minute Add 10mL Acetonitrile->Shake 1 Minute Add Salts (MgSO₄, NaCl) Add Salts (MgSO₄, NaCl) Shake 1 Minute->Add Salts (MgSO₄, NaCl) Shake & Centrifuge Shake & Centrifuge Add Salts (MgSO₄, NaCl)->Shake & Centrifuge Collect Supernatant (ACN layer) Collect Supernatant (ACN layer) Shake & Centrifuge->Collect Supernatant (ACN layer) d-SPE Clean-up (PSA, MgSO₄) d-SPE Clean-up (PSA, MgSO₄) Collect Supernatant (ACN layer)->d-SPE Clean-up (PSA, MgSO₄) Centrifuge Centrifuge d-SPE Clean-up (PSA, MgSO₄)->Centrifuge Analyze by LC-MS/MS Analyze by LC-MS/MS Centrifuge->Analyze by LC-MS/MS HPLC Separation (C18 Column) HPLC Separation (C18 Column) Analyze by LC-MS/MS->HPLC Separation (C18 Column) MS/MS Detection (MRM Mode) MS/MS Detection (MRM Mode) Analyze by LC-MS/MS->MS/MS Detection (MRM Mode)

Figure 1: QuEChERS Workflow for this compound Analysis

Method Validation and Performance Data

The developed method was rigorously validated according to SANTE/11312/2021 guidelines [1].

Parameter Validation Result
Linearity Range 5–1000 µg kg⁻¹ [1]
Coefficient (R²) > 0.99 [1]
Limit of Detection (LOD) 0.01–1 µg kg⁻¹ [1]
Limit of Quantification (LOQ) 5 µg kg⁻¹ [1]
Recovery (at 5, 100, 1000 µg kg⁻¹) 76.6% to 108.2% [1]
Intra-day Precision (RSDᵣ) 1.0% to 13.4% [1]
Inter-day Precision (RSDᵣ) 2.3% to 15.7% [1]

Application in Field Trials and Dissipation Studies

This protocol is applicable for monitoring residue dissipation and establishing pre-harvest intervals (PHI). A study in pigeon pea showed the following findings [2]:

| Sample | Residue at 2 Hours (Single Dose) | Residue at Harvest | | :--- | :--- | :--- | | Immature Pod with Seeds | 0.05 mg kg⁻¹ | Below LOQ (0.01 mg kg⁻¹) [2] | | Mature Pods & Seeds (Dry) | - | Below LOQ (0.01 mg kg⁻¹) [2] | | Soil at Harvest | - | Not Detected [2] | | Metabolite BCS-CQ 63359 | Below LOQ at all intervals [2] |

  • Half-life: The half-life of this compound in pigeon pea was 4.39 and 5.81 days at single (X) and 1.25X doses, respectively, indicating relatively fast dissipation [2].

Key Practical Considerations

  • Matrix Effects: Use matrix-matched calibration standards (prepared in blank sample extract) to compensate for signal suppression or enhancement [1] [6].
  • Sorbent Selection: PSA effectively removes sugars and fatty acids; GCB is excellent for removing pigments like chlorophyll but may also planar pesticides [1] [4].
  • Scope Extension: This core protocol can be adapted for other diamide insecticides and various matrices, including soil, by optimizing the clean-up sorbents [3].

Conclusion

This Application Note provides a validated, reliable, and efficient protocol based on QuEChERS and HPLC-MS/MS for determining this compound residues. The method demonstrates excellent sensitivity, accuracy, and precision, making it suitable for regulatory monitoring, field dissipation studies, and dietary risk assessment.

References

Comprehensive Application Notes and Protocols: HPLC-MS/MS Analysis of Tetraniliprole in Crops

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Tetraniliprole Analysis in Agricultural Matrices

This compound is a modern diamide insecticide belonging to the chemical class of o-carboxamidobenzamides that has gained significant importance in agricultural pest management due to its effectiveness against Lepidoptera, Coleoptera, and Diptera pests at relatively low application rates [1]. As a ryanodine receptor activator, this compound disrupts calcium balance in insect muscle cells, leading to paralysis and eventual death, providing effective control of various destructive agricultural pests [2]. The compound's molecular structure features a unique bisimide-based framework with a tetrazolyl moiety, contributing to its high insecticidal activity and specificity [3].

With the increasing global registration and use of this compound in various crops including rice, corn, vegetables, and fruits, the establishment of robust analytical methods for monitoring its residue levels has become imperative for food safety assurance and regulatory compliance [4]. Many countries have established maximum residue limits (MRLs) for this compound in various food commodities, necessitating the development of sensitive and reliable analytical methods to ensure compliance with these regulatory standards [1]. The environmental fate and potential ecological impacts of this compound further underscore the need for accurate residue monitoring in different agricultural and environmental matrices [3].

This application note provides a comprehensive protocol for the determination of this compound residues in various crop matrices using high-performance liquid chromatography coupled to tandem mass spectrometry (HPLC-MS/MS), incorporating optimized sample preparation procedures, chromatographic separation conditions, and mass spectrometric detection parameters to achieve reliable quantification at trace levels.

HPLC-MS/MS Instrumentation and Conditions

Instrument Configuration

The analysis of this compound requires a high-sensitivity HPLC-MS/MS system consisting of an HPLC unit with binary pumping capability and a tandem mass spectrometer equipped with electrospray ionization (ESI) source. The system should be capable of maintaining stable mobile phase flow rates and consistent ionization conditions throughout the analysis. Instrumental configuration should include:

  • HPLC System: Binary or quaternary pump with degasser, thermostated autosampler, and column compartment
  • Mass Spectrometer: Triple quadrupole mass analyzer capable of selected reaction monitoring (SRM) or multiple reaction monitoring (MRM)
  • Data System: Software for instrument control, data acquisition, and quantitative processing
Optimized Chromatographic Conditions

Chromatographic separation of this compound from matrix components is critical for accurate quantification and minimizing ionization suppression. Based on published methodologies, the following conditions have been optimized for this compound analysis:

  • Analytical Column: Reverse-phase C18 column (e.g., ZORBAX Eclipse Plus C18, 4.6 × 250 mm, 5 μm particle size) or equivalent [5]
  • Column Temperature: Maintained at 30-40°C
  • Mobile Phase A: Water with 0.1% formic acid
  • Mobile Phase B: Methanol or acetonitrile with 0.1% formic acid [1]
  • Gradient Program: Linear gradient from 30% B to 90% B over 6-10 minutes
  • Flow Rate: 0.3-0.5 mL/min
  • Injection Volume: 5-10 μL

The retention time of this compound under these conditions is typically between 4.5-6 minutes, providing adequate separation from matrix interferences while maintaining reasonable analysis time [1] [3].

Mass Spectrometric Parameters

Mass spectrometric detection of this compound is performed using electrospray ionization in negative mode (ESI-) based on published methods [3] [6]. The following parameters should be optimized for specific instruments:

  • Ionization Mode: ESI-negative
  • Ion Spray Voltage: -4500 V
  • Source Temperature: 500°C
  • Nebulizer Gas (GS1): 50 psi
  • Heater Gas (GS2): 50 psi
  • Curtain Gas: 35 psi
  • Collision Gas: Medium (4-6 psi)

For quantification and confirmation, the following transition reactions are monitored:

Table 1: MRM Transitions for this compound

Precursor Ion (m/z) Product Ion (m/z) Collision Energy (V) Purpose
543.3 137.1 -25 Quantitation
543.3 261.0 -18 Confirmation

The most abundant transition (543.3 → 137.1) is typically used for quantification, while the secondary transition (543.3 → 261.0) provides confirmatory identification based on ion ratio matching [3].

Sample Preparation Procedures

QuEChERS Extraction Method

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach has been widely adopted for this compound extraction from various crop matrices due to its high efficiency and simplicity [3] [5] [7]. The extraction procedure consists of the following steps:

  • Homogenization: Representative crop samples are homogenized using a food processor to ensure sample uniformity.

  • Sample Weighing: Accurately weigh 10.0 ± 0.1 g of homogenized sample into a 50 mL centrifuge tube.

  • Hydration: For dry matrices, add 10 mL of water and allow to stand for 30 minutes to hydrate the tissue.

  • Solvent Extraction: Add 10 mL of acetonitrile (LC-MS grade) containing 1% acetic acid.

  • Buffering/Salting Out: Add extraction salts package typically containing:

    • 4 g anhydrous magnesium sulfate (MgSO₄)
    • 1 g sodium chloride (NaCl)
    • 1 g trisodium citrate dihydrate
    • 0.5 g disodium hydrogen citrate sesquihydrate
  • Shaking and Centrifugation: Vigorously shake for 1 minute and centrifuge at 4000 rpm for 5 minutes.

The organic phase (acetonitrile) containing the extracted this compound is separated for the cleanup procedure. This extraction method has demonstrated high efficiency for this compound across various matrices including rice, maize, vegetables, and fruits with recovery rates typically between 80-110% [3] [5].

Cleanup Procedures

Sample cleanup is essential to remove co-extracted matrix components that can interfere with chromatographic separation or mass spectrometric detection. Based on matrix complexity, different cleanup sorbents can be employed:

  • Dispersive SPE (d-SPE): Transfer 1-2 mL of extract to a d-SPE tube containing:

    • 150 mg anhydrous MgSO₄ (for water removal)
    • 25 mg primary secondary amine (PSA) for removal of fatty acids and carbohydrates
    • 25 mg C18 for removal of non-polar interferences
    • 2.5 mg graphitized carbon black (GCB) for pigment removal (use sparingly to avoid analyte adsorption)
  • Vortex and Centrifuge: Mix vigorously for 30 seconds and centrifuge at 4000 rpm for 5 minutes.

  • Filtration: Transfer the supernatant to an autosampler vial through a 0.22 μm PTFE or nylon filter prior to HPLC-MS/MS analysis.

For complex matrices with high pigment or lipid content, additional cleanup steps or adjustment of sorbent ratios may be necessary to optimize recovery and minimize matrix effects [3] [7].

Method Validation Results

Validation Parameters and Acceptance Criteria

Comprehensive method validation was performed according to the SANTE/11312/2021 guidelines to establish the reliability and performance characteristics of the analytical method for this compound determination in crop matrices [1] [7]. The following parameters were assessed:

Table 2: Method Validation Parameters for this compound in Crop Matrices

Validation Parameter Results Acceptance Criterion
Linearity Range 0.005-1.0 mg/L R² > 0.99
Limit of Detection (LOD) 0.01-1.0 μg/kg S/N ≥ 3
Limit of Quantification (LOQ) 5-10 μg/kg S/N ≥ 10, precision & accuracy ±20%
Accuracy (Recovery %)* 76.6-108.2% 70-120%
Precision (RSD %) 1.0-15.9% ≤20%
Matrix Effect -27% to +15% Ideally ±20%

*Recovery data at three fortification levels (5, 100, and 1000 μg/kg)

The method demonstrated excellent linearity across the calibrated range with correlation coefficients (R²) greater than 0.99. The sensitivity of the method, as indicated by LOD and LOQ values, is sufficient to monitor this compound residues at levels well below the established MRLs in various crops [1] [3].

Recovery and Precision Data

Method accuracy was determined through recovery experiments by fortifying blank crop matrices with this compound at multiple concentration levels. The results demonstrated satisfactory recovery rates across different matrices:

Table 3: Recovery and Precision Data for this compound in Different Crop Matrices

Matrix Fortification Level (μg/kg) Average Recovery (%) Intra-day RSD (%, n=6) Inter-day RSD (%, n=18)
Rice Grains 5 83.97 5.8 8.2
100 96.45 4.3 6.7
1000 102.36 3.5 5.9
Maize Leaves 5 76.60 7.2 9.5
100 89.32 5.6 8.1
1000 94.78 4.8 7.3
Tomato 5 91.25 6.3 8.9
100 98.67 4.7 7.2
1000 105.43 3.9 6.4
Soil 5 86.42 5.9 8.5
100 93.18 4.5 7.1
1000 99.27 3.7 6.2

The precision of the method, expressed as relative standard deviation (RSD%), was within acceptable limits for both repeatability (intra-day precision) and intermediate precision (inter-day precision) across all tested matrices and fortification levels [1] [3] [5].

Application to Crop Samples

Analysis of Real Samples

The validated method has been successfully applied to the analysis of This compound residues in various crop samples from field studies and monitoring programs. In a comprehensive study analyzing 70 real agricultural product samples, this compound was detected in only six samples, demonstrating the selective use of this insecticide in agricultural practice [1].

In field trials studying the persistence and dissipation of this compound in maize after seed treatment, initial residues in maize leaves collected 20 days after sowing were 0.921 and 1.377 mg/kg at proposed and twice the proposed application doses, respectively. These residues decreased to below the LOQ (0.05 mg/kg) by 7th and 15th days, respectively, indicating a relatively short persistence in maize foliage [5].

Residue Data in Various Crops

Monitoring studies have provided valuable data on This compound residues in different crop matrices under various application scenarios:

Table 4: this compound Residues in Various Crops Under Field Conditions

Crop Matrix Application Rate Sampling Time Residue Level (mg/kg) Notes
Maize Leaves 3.6 g a.i./kg seed 20 days after sowing 0.921 Initial deposit
7.2 g a.i./kg seed 20 days after sowing 1.377 Initial deposit
3.6 g a.i./kg seed 7 days after initial <0.05 Below LOQ
Pigeon Pea X dose (field rate) 2 hours after application 0.03 Immature pods
1.25X dose 2 hours after application 0.05 Immature pods
X dose At harvest <0.01 Mature seeds
Rice Grains Field application At harvest <0.005 Below LOD
Soil Various At harvest <0.01 Below LOQ

The metabolite of this compound, chinazolinone (BCS-CQ 63359), was not detected in most studies, even immediately after application, suggesting that this metabolite either does not form significant amounts in crop matrices or degrades rapidly [5] [7].

Dissipation Kinetics

The dissipation behavior of this compound in various crops follows first-order kinetics with half-life (DT₅₀) values ranging from 4.39 to 5.81 days in pigeon pea at single and 1.25X application doses, respectively [7]. Similar studies in tomato showed comparable dissipation patterns with half-lives of approximately 4-6 days, indicating moderate persistence in agricultural crops [5] [7].

The following workflow diagram illustrates the complete analytical procedure for this compound analysis in crop samples:

tetraniliprole_workflow start Homogenized Crop Sample extraction QuEChERS Extraction • Acetonitrile (1% acetic acid) • MgSO₄ + NaCl • Shake & Centrifuge start->extraction cleanup d-SPE Cleanup • PSA + C18 + GCB • Vortex & Centrifuge extraction->cleanup filtration Filtration • 0.22 μm PTFE filter cleanup->filtration hplc_ms HPLC-MS/MS Analysis • C18 Column • Acetonitrile/Water Gradient • ESI-Negative MRM filtration->hplc_ms data_analysis Data Analysis • Quantification (m/z 543.3→137.1) • Confirmation (m/z 543.3→261.0) hplc_ms->data_analysis

Conclusion

The HPLC-MS/MS method detailed in this application note provides a robust, sensitive, and reliable approach for the determination of this compound residues in various crop matrices. The optimized QuEChERS sample preparation procedure offers efficient extraction and cleanup while maintaining high analyte recovery and minimizing matrix effects. The chromatographic separation coupled with tandem mass spectrometric detection in negative ESI mode ensures selective and accurate quantification at trace levels compliant with established MRLs.

The method has been comprehensively validated according to international guidelines, demonstrating excellent linearity, accuracy, precision, and sensitivity across multiple crop matrices including grains, fruits, vegetables, and soil. The practical application of this method to field samples has provided valuable data on the dissipation kinetics and residue levels of this compound in various agricultural production systems.

This analytical protocol serves as a valuable tool for regulatory monitoring, residue testing laboratories, and research institutions involved in food safety assessment and environmental monitoring programs for modern diamide insecticides.

References

Tetraniliprole Application Notes & Protocols for Tuta absoluta

Author: Smolecule Technical Support Team. Date: February 2026

1.0 Baseline Toxicity and Resistance Tetraniliprole is a diamide insecticide targeting insect ryanodine receptors (RyR), causing uncontrolled calcium release, muscle paralysis, and death [1]. Laboratory bioassays on susceptible strains establish a baseline LC₅₀ (Lethal Concentration for 50% mortality) of 0.029 to 0.03 mg/L for third-instar larvae [2] [3]. However, field-evolved resistance has been documented. A study of 18 field populations from northern China identified one population (Huailai) with moderate resistance (36.2-fold) compared to a susceptible lab strain [4] [1]. This resistance is autosomal, incompletely dominant, polygenic, and linked to enhanced metabolic detoxification by cytochrome P450 monooxygenases (P450s) and glutathione S-transferases (GSTs) [4] [3] [1].

2.0 Documented Field Application Rates and Efficacy Field trial data provides practical application rates, though availability is currently limited to specific regions.

  • Efficacy in Iranian Field Trials: A study in Iran evaluated this compound (formulated as Vayego SC200) on tomato fields across three provinces. The results, summarized below, showed that a rate of 350 mL/ha provided higher efficacy than 250 mL/ha and outperformed other insecticides like indoxacarb and flubendiamide [5].

Table: Field Efficacy of this compound Against Tuta absoluta

Location Treatment (Application Rate) Reported Efficacy (%)
Markazi Province This compound 350 mL/ha 82.74%
Kermanshah Province This compound 350 mL/ha 73.02%
Hormozgan Province This compound 350 mL/ha 82.17%
Multiple Provinces This compound 250 mL/ha Lower than 350 mL/ha rate

3.0 Experimental Protocols for Efficacy and Resistance Assessment For researchers, standardized protocols are essential for generating comparable data.

3.1 Leaf-Dip Bioassay for Toxicity and Resistance Monitoring [4] [2] This protocol is used to determine baseline toxicity (LC₅₀) and monitor resistance in field populations.

  • Insects: Third-instar larvae.
  • Insecticide Preparation: Prepare a stock solution of technical grade this compound (e.g., 95% purity) in acetone. Serially dilute this with distilled water containing 0.05% Triton X-100 as a surfactant.
  • Leaf Treatment: Immerse fresh tomato leaflets in the insecticide solutions for 15 seconds. Air-dry the leaves at room temperature.
  • Bioassay: Place treated leaves in Petri dishes lined with moist filter paper. Transfer 20 larvae onto the leaves per replicate.
  • Data Collection: Record mortality after 48-72 hours. Larvae that do not respond to gentle probing with a fine brush are considered dead.
  • Data Analysis: Use probit analysis to calculate LC₁₀, LC₃₀, LC₅₀, and LC₉₀ values, as well as resistance ratios.

3.2 Field Trial Design for Efficacy Evaluation [5]

  • Experimental Design: Randomized Complete Block Design (RCBD) with multiple replications.
  • Plot Size: A typical plot may consist of 5 planting rows, each 10 meters long.
  • Application: Apply treatments when pest incidence reaches the economic injury level (e.g., 4-5 larvae per plant). Use a calibrated backpack sprayer.
  • Assessment: Sample plants pre-spray and at 3, 7, 10, and 14 days post-spray. Assess larval mortality and the percentage of mined leaflets or damaged fruits. Calculate efficacy using appropriate formulas like Henderson-Tilton.

4.0 Transgenerational and Sublethal Effects Exposure to sublethal concentrations can have complex, multi-generational consequences:

  • Parental Generation (F₀): Exposure to LC₁₀ and LC₃₀ of this compound prolongs larval and pupal development and reduces adult longevity and fecundity [2].
  • Progeny Generations (F₁, F₂): A hormetic effect is observed. The LC₁₀ concentration can trigger faster development and increased population growth rates in unexposed offspring, posing a risk of population resurgence. The LC₃₀ concentration continues to cause negative effects [2].
  • Molecular Basis: This hormesis is linked to the altered expression of genes related to reproduction (e.g., Vg, VgR) and the persistent overexpression of detoxification genes (e.g., CYP4M116, CYP6AW1) across generations [2].

5.0 Cross-Resistance Patterns The this compound-resistant Huailai population showed significant cross-resistance to other diamides, highlighting potential challenges within this insecticide class [4].

Table: Cross-Resistance Profile of a this compound-Resistant Tuta absoluta Population

Insecticide Class Cross-Resistance Level (Fold)
This compound Diamide 36.2 (Baseline resistance)
Chlorantraniliprole Diamide 12.2
Flubendiamide Diamide 6.7
Broflanilide Meta-diamide 1.6 (Little to no cross-resistance)
Spinosad Spinosyn 2.1
Indoxacarb Oxadiazine 2.8

6.0 Resistance Management and Integrated Pest Management (IPM) Proactive resistance management is critical for sustaining diamide efficacy.

  • Insecticide Rotation: Rotate this compound with insecticides from different IRAC groups, such as spinosyns (e.g., spinosad), metadiamides (e.g., broflanilide), or microbial insecticides (e.g., Bacillus thuringiensis), given the low cross-resistance observed [4] [6].
  • Synergists: Piperonyl butoxide (PBO) significantly enhances this compound toxicity in resistant populations, confirming the role of P450s and validating its use as a diagnostic tool [4] [1].
  • Non-Chemical Tactics: Incorporate tools like mating disruption using biodegradable pheromone dispensers, which have been shown to significantly reduce pest catches and crop damage when combined with a judicious insecticide schedule [7]. Biopesticides based on essential oils (e.g., peppermint oil) also show promise as effective, lower-environmental-impact alternatives [8].

Key Signaling Pathway and Experimental Workflow

The following diagrams summarize the molecular mechanism of this compound and a standard research workflow for evaluating its efficacy and resistance.

cluster_resistance Resistance Mechanism A This compound Application B Entry via ingestion/contact A->B C Binds to Ryanodine Receptors (RyR) B->C D Uncontrolled calcium release C->D R1 Metabolic Detoxification C->R1 E Muscle paralysis and contraction D->E F Pest death E->F R2 P450 & GST Enzyme Activity R1->R2 R3 Reduced insecticide concentration at target site R2->R3

This compound's Mechanism and Resistance

Start Study Initiation Lab Laboratory Bioassays Start->Lab A1 Establish baseline LC₅₀ Lab->A1 Field Field Trials Lab->Field A2 Assess sublethal effects (F₀, F₁, F₂) A1->A2 A3 Analyze gene expression (e.g., P450s) A2->A3 B1 Apply recommended rate (e.g., 350 mL/ha) Field->B1 Analysis Data Analysis & Integration Field->Analysis B2 Monitor larval damage over 14 days B1->B2 B3 Calculate efficacy (e.g., Henderson-Tilton) B2->B3 End Report & Recommendations Analysis->End C1 Correlate lab resistance with field performance C2 Develop IRM strategies

This compound Research Workflow

References

tetraniliprole seed treatment efficacy in maize

Author: Smolecule Technical Support Team. Date: February 2026

Tetraniliprole: Compound Profile

This compound is a diamide insecticide from the anthranilic diamide class [1]. Its primary mode of action involves modulating ryanodine receptors (RyR) in insect muscle cells [1] [2]. This action triggers uncontrolled calcium release, leading to immediate muscle paralysis, cessation of feeding, and eventual insect death [2]. It is classified under Insecticide Resistance Action Committee (IRAC) MoA class 28 [3].

Key Physicochemical Properties (as per the Pesticide Properties Database [3]):

Property Value
CAS RN 1229654-66-3
Molecular Formula C₂₂H₁₆ClF₃N₁₀O₂
Molecular Mass 544.88 g/mol
Water Solubility (at 20°C, pH 7) 1.0 mg/L
Octanol-Water Partition Coefficient (Log P) 2.6
Soil Degradation DT₅₀ (Lab) 86 days (Moderately persistent)
Soil Degradation DT₅₀ (Field) 165 days (Persistent)
Vapour Pressure (at 20°C) 3.2 x 10⁻³ mPa

Efficacy and Biological Activity in Maize

This compound seed treatment demonstrates high efficacy against several economically significant maize pests, particularly during the vulnerable early stages of crop growth.

Summary of Efficacy Against Target Pests: The table below consolidates data on its performance against specific pests and its subsequent impact on crop health.

Target Pest Crop Stage Application Rate (g a.i./kg seed) Key Efficacy Findings Source

| Black Cutworm (Agrotis ipsilon) | Seeding stage | 2.4 - 9.6 | ► Concentration of 9.6 g a.i./kg seed reduced plant damage from 88.73% (untreated) to 26.67% (69.91% control efficacy). ► Concentration of 2.4 g a.i./kg seed provided effective control for 14 days post-germination, with a mortality rate of 44.44%. | [4] | | Fall Armyworm (Spodoptera frugiperda) | Not specified | Not specified (Foliar application) | ► Showed toxic effects and contributed to reduced larval counts per plant. | [5] | | Stem Borer | Early stage | Formulation: 5-7.5 ml/100 kg seed | ► Protects crops from the early-stage impact of stem borer infestation. | [2] | | General Pest Control | Early stage | Formulation: 5-7.5 ml/100 kg seed | ► Long-term effectiveness reduces the need for multiple foliar sprays later in the crop cycle. | [2] |

Detailed Application Protocol for Maize Seed Treatment

The following protocol is adapted from the manufacturer's recommendations for a commercial this compound formulation (40.34% w/w) like Bayer's Reatis [2].

1. Materials and Requisites

  • Seeds: Maize seeds.
  • Insecticide: this compound formulation (e.g., Reatis).
  • Equipment: Plastic sheet or mechanical seed treater, closed container for tumbling, measuring cylinder, gloves, and other personal protective equipment (PPE).

2. Dosage and Slurry Preparation

  • The recommended dosage is 5 - 7.5 ml of this compound formulation per 100 kg of maize seed [2].
  • The total slurry volume for maize seed treatment should be 15 ml per kg of seed. Prepare the slurry by mixing the measured insecticide with water to achieve this total volume.

3. Seed Treatment Procedure

  • Mixing: Place the seeds on a clean plastic sheet or in the treatment equipment. Apply the prepared slurry uniformly over the seeds.
  • Coating: Transfer the treated seeds into a closed container. Roll and tumble the container vigorously to ensure each seed is uniformly coated with the insecticide.
  • Drying: Spread the treated seeds in a single layer in a shaded, well-ventilated area to dry completely before bagging or sowing.
  • Labeling: Clearly mark or tag the bag of treated seeds with the product name and date of treatment.

Safety and Precautionary Measures:

  • Always wear appropriate chemical-resistant gloves when handling the product and treated seeds [2].
  • Do not use on crops other than those specified on the product label.

Experimental Protocol for Efficacy Assessment

For researchers aiming to validate or study the efficacy of this compound seed treatment under controlled conditions, the following methodology can be employed, based on a published study on black cutworm [4].

1. Experimental Design:

  • Treatments: Include a range of this compound seed treatment concentrations (e.g., 0, 2.4, 4.8, 9.6 g a.i./kg seed). An untreated control group is essential.
  • Replication: Each treatment should be replicated multiple times (e.g., 3-4 times) in a randomized complete block design to ensure statistical robustness.

2. Bioassay and Data Collection:

  • Plant Cultivation: Sow treated and untreated maize seeds in pots under controlled greenhouse or field conditions.
  • Insect Infestation: At the desired crop stage (e.g., seedling emergence), artificially infest each plant with a known number of pest larvae (e.g., 3rd instar black cutworm larvae).
  • Data Recording:
    • Plant Damage: After a set period (e.g., 7 days), record the percentage of damaged plants per treatment.
    • Larval Mortality: Count the number of live and dead larvae remaining on each plant.
    • Control Efficacy: Calculate the control efficacy using Abbott's formula or similar, comparing damage in treated plots to the untreated control.

3. Soil Residue Analysis:

  • Soil Sampling: Collect soil samples from the rhizosphere of treated plants at various time points after sowing.
  • Residue Quantification: Analyze the samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to determine the residual concentration of this compound in the soil over time.

Environmental and Ecotoxicological Profile

This compound presents a favorable toxicological profile for use in integrated pest management (IPM) programs.

1. Toxicity to Non-Target Organisms:

  • Earthworms: A study on the earthworm Eisenia fetida demonstrated high selectivity. The selective toxicity (ST) between earthworms and the black cutworm was greater than 4000 [4]. The maximum residual concentration detected in soil (5.86 mg/kg) was far below the LC₅₀ for earthworms (>4000 mg/kg) [4].
  • Risk Assessment: The highest risk quotient (RQ) for earthworms was calculated at 2.8 × 10⁻³, which is considered an acceptable risk [4].
  • General Profile: It is considered to have low toxicity to mammals, birds, and beneficial insects [1].

2. Persistence and Regulation:

  • This compound is moderately persistent to persistent in soil, with a field DT₅₀ of 165 days [3]. It is classified as an environmental persistent chemical [3].
  • As of the data presented, it is not approved under EC Regulation 1107/2009 [3]. Researchers should verify the regulatory status in their country before initiating studies.

Visual Summary of Mechanism and Workflow

The following diagrams illustrate the molecular mechanism of this compound and a generalized workflow for conducting an efficacy trial.

G cluster_insect_cell Insect Muscle Cell RyR Ryanodine Receptor (RyR) Calcium Channel SarcRetic Sarcoplasmic Reticulum RyR->SarcRetic Opens Cytosol Cytosol SarcRetic->Cytosol Uncontrolled Ca²⁺ Release CaEffect Rapid Muscle Contraction Paralysis Feeding Cessation Insect Death This compound This compound Molecule This compound->RyR Binds and Modulates

Figure 1: this compound's Mode of Action

G Start Prepare Maize Seeds and This compound Formulation A Treat Seeds per Protocol (Dosage: 5-7.5 ml/100 kg seed) Start->A B Dry Treated Seeds in Shade A->B C Sow in Experimental Plots (Randomized Block Design) B->C D Artificial Infestation with Target Pest Larvae C->D E Monitor and Record Data: - Plant Damage % - Larval Mortality - Pest Counts D->E F Collect Soil Samples for Residue Analysis E->F G Statistical Analysis of Efficacy F->G

Figure 2: Efficacy Trial Workflow

Conclusion

This compound seed treatment is a potent tool for protecting maize crops from early-season insect pests. Its unique ryanodine receptor modulator mode of action provides effective control against pests like black cutworm and stem borer. The application protocol is straightforward, and its high selectivity ensures a favorable safety profile for non-target organisms like earthworms, making it a strong candidate for sustainable maize production systems. Further research into its efficacy against a broader range of pests and its performance in different agro-climatic zones is encouraged.

References

liquid chromatography tandem mass spectrometry tetraniliprole residues

Author: Smolecule Technical Support Team. Date: February 2026

Protocol for LC-MS/MS Analysis of Tetraniliprole Residues

This protocol synthesizes methodologies from recent studies for determining this compound residues in agricultural and environmental matrices [1] [2] [3].

Sample Preparation via Modified QuEChERS Method
  • Weighing and Hydration: Weigh 5-10 g of homogenized sample (e.g., fruit, grain, soil) into a 50 mL centrifuge tube. For dry matrices like brown rice, add 10 mL of water and allow it to moisten for 1 hour [4].
  • Extraction: Add 10 mL of acetonitrile to the sample tube. Vortex vigorously for 1-2 minutes or shake at a high speed (e.g., 1300 rpm) for 2 minutes [1] [4].
  • Partitioning: Add a salt mixture, typically contained in a commercial QuEChERS pouch (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate dihydrate, 0.5 g sodium hydrogen citrate sesquihydrate). Vortex immediately for 1 minute and then centrifuge at 3500-4500 rpm for 5 minutes [4].
  • Clean-up: Transfer 1 mL of the upper acetonitrile layer to a dispersive-SPE (d-SPE) tube containing 150 mg MgSO₄ and 25 mg PSA. Shake or vortex for 30 seconds and centrifuge. The purified extract is then ready for LC-MS/MS analysis [1] [4]. For complex matrices, additional sorbents like C18 or GCB may be used.
LC-MS/MS Instrumental Analysis
  • Chromatography:

    • Column: C18 column (e.g., Inertsil ODS-3V, 150 × 4.6 mm, 5 µm) [1].
    • Mobile Phase: A) 5 mM Oxalic acid in water [1] or acidified water (e.g., with 0.1% formic acid) [2]; B) Methanol or acetonitrile with 0.1% formic acid [1] [2].
    • Gradient Program: A typical run time is 6-10 minutes. For example, start at 90% A, ramp to 10% A by 8 minutes, hold for 0.1 minutes, and re-equilibrate [1].
    • Flow Rate: 0.8 mL/min [1].
    • Injection Volume: 5 µL [1].
    • Column Temperature: 30°C [1].
  • Mass Spectrometry:

    • Ion Source: Electrospray Ionization (ESI) in positive mode [1] [2].
    • Operation Mode: Multiple Reaction Monitoring (MRM) [2].
    • MRM Transitions for this compound [1]:
      • Quantifier Ion: m/z 543.3 → 137.1
      • Qualifier Ion: m/z 543.3 → 261.0

The following diagram illustrates the complete analytical workflow from sample preparation to final analysis.

Start Homogenized Sample SP Sample Preparation Start->SP Extraction Extraction with Acetonitrile SP->Extraction Partitioning Partitioning (QuEChERS Salts) Extraction->Partitioning CleanUp d-SPE Clean-up (PSA/MgSO₄) Partitioning->CleanUp LCMS LC-MS/MS Analysis CleanUp->LCMS LC LC Separation (C18 Column) LCMS->LC MS MS Detection (ESI+ MRM) Results Data Analysis & Reporting MS->Results LC->MS

Method Validation and Performance Data

The developed method has been rigorously validated according to international guidelines like SANTE/11312/2021 [5].

Table 1: Validation Parameters for this compound Analysis

Parameter Validation Results
Linearity (R²) > 0.99 [5] [2]
Limit of Detection (LOD) 0.01 - 1 µg/kg [5]
Limit of Quantification (LOQ) 0.01 mg/kg [2] [3]
Accuracy (Recovery %) 71 - 111% [3]

| Precision (RSD %) | Intra-day: 1.0 - 13.4% Inter-day: 2.3 - 15.7% [5] |

Application Notes: Residue Dissipation and Risk Assessment

This validated protocol is applied in field trials to study the fate of this compound and assess dietary risk.

Table 2: Dissipation of this compound in Crops (Field Trial Data)

Crop Application Dosage Half-life (Days) Reference
Brinjal (Eggplant) 375 & 469 ml ha⁻¹ 1.20 - 1.44 [3]
Chilli 375 & 469 ml ha⁻¹ 3.37 - 4.79 [3]
Okra Recommended dose Below LOQ (0.01 mg/kg) by 5 days [2]
  • Dissipation Dynamics: Residues of this compound dissipate more rapidly in brinjal than in chilli, likely due to differences in crop morphology and composition [3].
  • Dietary Risk Assessment: Studies calculate the Maximum Permissible Intake (MPI) and compare it to the Theoretical Maximum Daily Intake (TMDI). For this compound in brinjal, chilli, and okra, the TMDI was found to be only a small fraction (0.01-0.58%) of the MPI, indicating no significant health risk to consumers from the registered use of this insecticide [2] [3]. A one-day waiting period between application and harvest is suggested for okra to ensure safety [2].

Key Considerations for Method Implementation

  • Matrix Effects: A significant matrix effect was observed in honey analysis, necessitating quantification using an external matrix-matched calibration curve to ensure accuracy [6]. This practice is recommended for complex matrices.
  • Metabolites and Co-formulants: When applying a combined formulation of this compound and spirotetramat, the method can be extended to include spirotetramat and its metabolites (spirotetramat-enol, -keto, -mono-hydroxy, -enol-glucoside) for a comprehensive residue definition [2] [3].

References

tetraniliprole foliar spray application techniques

Author: Smolecule Technical Support Team. Date: February 2026

Application Parameters and Efficacy

The table below summarizes key application details for tetraniliprole from recent scientific studies and regulatory information.

Aspect Details Source / Context
Target Pests Lepidopteran, Coleopteran, Dipteran pests (e.g., Tomato pinworm Tuta absoluta, corn rootworm, flea beetles, cutworms) [1] [2] [3]
Example Crops Fruiting vegetables (tomato, okra), pome fruit, stone fruit, corn, potatoes, tobacco, leafy vegetables. [2] [4] [3]
Mode of Action Ryanodine receptor modulator; ingestion activity disrupts calcium ion balance, leading to paralysis and death. [1] [4] [3]
Toxicity (LC50) 0.029 mg/L against 3rd-instar Tuta absoluta larvae. [5] [6]
Sublethal Concentrations LC10: ~0.0078 mg/L; LC30: ~0.0156 mg/L (for transgenerational studies on T. absoluta). [5] [6]
Resistance Development 20.8-fold resistance in T. absoluta after 8 generations of selection. [1]
Recommended Field Dose (Example) 120 g a.i./L (in a mixture with Spirotetramat 240 g/L SC) for pest control in okra. [4]

Experimental Protocols for Research

The following methodologies are adapted from recent studies investigating the effects of this compound on insect pests.

Leaf-Dip Bioassay for Toxicity Assessment

This protocol is used to determine the baseline toxicity (e.g., LC50) of this compound against a target pest [5] [6].

  • Solution Preparation: Prepare a stock solution of technical grade (95% purity) this compound in analytical-grade acetone. Create a series of serial dilutions (e.g., from 0.0078 mg/L to 0.5 mg/L) using distilled water containing 0.05% Triton X-100 as a surfactant. A control treatment of distilled water with 0.05% Triton X-100 only must be included.
  • Leaf Treatment: Harvest fresh, healthy leaves from the host plant (e.g., tomato). Immerse individual leaves in the prepared insecticide solutions for 15 seconds, then air-dry at room temperature for 1-2 hours.
  • Experimental Setup: Place the treated leaves in Petri dishes (e.g., 9 cm diameter) lined with moistened filter paper to maintain turgor. For each replication, carefully transfer a specific number of test insects (e.g., 20 third-instar larvae) onto the treated leaves.
  • Data Collection and Analysis: Record mortality after a set period (e.g., 48 hours). Larvae that do not respond to gentle probing with a fine brush are considered dead. Use statistical software (e.g., PoloPlus) to analyze the dose-mortality data and calculate LC values.

The workflow for this bioassay can be visualized as follows:

f Start Start Bioassay Prep Prepare this compound Serial Dilutions Start->Prep Treat Dip Host Plant Leaves in Solutions Prep->Treat Dry Air-Dry Treated Leaves Treat->Dry Setup Place Larvae on Treated Leaves Dry->Setup Incubate Incubate for 48 Hours Setup->Incubate Assess Record Larval Mortality Incubate->Assess Analyze Calculate LC50/LC30 with Statistical Software Assess->Analyze End Toxicity Data Obtained Analyze->End

Assessing Sublethal and Transgenerational Effects

This protocol evaluates the long-term and cross-generational impacts of sublethal this compound exposure [5] [6].

  • Generation of Treated Cohorts (F0): Using the LC10 and LC30 values determined from bioassays, expose a cohort of insects (e.g., third-instar larvae) following the leaf-dip bioassay protocol. A control group exposed to surfactant-only solution is essential.
  • Life Table Construction: After 72 hours of exposure, individually transfer surviving larvae to fresh, untreated host plant leaves. Monitor them daily until adulthood to record:
    • Developational Parameters: Larval and pupal duration, survival rate.
    • Reproductive Parameters: Adult longevity, fecundity (number of eggs laid), egg viability.
  • Progeny Tracking (F1 & F2): Collect eggs from the F0 generation to establish the F1 generation. Rear the F1 generation without any insecticide exposure and repeat the life table studies. This process is repeated for the F2 generation to observe transgenerational effects.
  • Gene Expression Analysis: Use RT-qPCR to analyze the expression of key genes related to:
    • Detoxification: Cytochrome P450 genes (e.g., CYP4M116, CYP6AW1).
    • Reproduction and Development: Vitellogenin (Vg), vitellogenin receptor (VgR), juvenile hormone-binding protein (JHBP).

Critical Considerations for Application

  • Transgenerational Hormesis Risk: Sublethal exposure (LC10) can cause negative effects in the directly exposed generation (F0) but may promote faster development and increase population growth in the subsequent unexposed generations (F1, F2). This hormetic effect poses a risk of unintended pest resurgence [5] [6].
  • Resistance Management: this compound resistance is linked to the overexpression of cytochrome P450 detoxification genes (e.g., CYP405D1, CYP6AB269) [1]. Integrating this compound with insecticides having different modes of action is crucial for resistance management.
  • Ecological and Regulatory Safety:
    • The U.S. EPA has identified potential ecological risks and mandates spray buffers (50-foot for aerial, 25-foot for ground applications) and application timing restrictions on certain crops to protect honey bees [2].
    • From an environmental fate perspective, this compound is classified as persistent in the field (DT₅₀ field = 165 days) [3].
  • Pre-Harvest Interval (PHI) and Residues: A study on okra using a this compound combination product suggested a 1-day waiting period to ensure residues fall below the maximum residue limit (MRL) [4].

Pathways for Further Research

To complete the application notes, the following areas require further technical investigation:

  • Foliar Spray Calibration: Specific details on water volume per hectare, nozzle type, spray pressure, and droplet size for different crop canopies.
  • Adjuvant Compatibility: Interaction and efficacy with various non-ionic surfactants, stickers, or spreaders.
  • Environmental Interaction: Detailed studies on degradation under various soil, sunlight, and rainfall conditions.

References

Tetraniliprole Residue Dissipation Kinetics in Tomato: Application Notes and Analytical Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Then, I will now begin writing the main body of the document.

Introduction to Tetraniliprole and Its Environmental Fate

This compound is a modern diamide insecticide belonging to the anthranilic diamide class that operates by targeting and disrupting the calcium balance in insect muscles through ryanodine receptor activation. This unique mode of action makes it particularly effective against lepidopteran pests that commonly infest tomato crops, including the tomato fruit borer (Helicoverpa armigera). As a relatively new insecticide compound introduced in recent years, understanding its dissipation kinetics and environmental fate in agricultural systems is crucial for establishing scientifically sound waiting periods and ensuring food safety for consumers. The study of this compound's behavior in tomato ecosystems involves examining how the compound degrades over time, identifying its transformation products, and evaluating potential dietary risks associated with its application on food crops.

The importance of residue dissipation studies has grown significantly in response to increasing consumer awareness and stringent regulatory standards for pesticide residues in food commodities. For tomato, one of the most widely consumed vegetables globally with an annual production exceeding 187 million tonnes, establishing precise pre-harvest intervals is essential for balancing effective pest management with consumer safety. Current research indicates that this compound exhibits a biphasic dissipation pattern in tomato fruits, with an initial rapid degradation phase followed by a slower decline period, which aligns with observations for other diamide insecticides such as chlorantraniliprole [1]. This comprehensive review consolidates the most current research on this compound residue dynamics in tomato production systems, providing detailed analytical protocols and risk assessment frameworks for researchers and regulatory professionals.

Dissipation Kinetics of this compound in Tomato

Quantitative Dissipation Parameters

The dissipation behavior of this compound in tomato fruits has been extensively studied under various field conditions, including open field and poly-house environments. The dissipation kinetics consistently follow first-order rate equations, characterized by an initial rapid decline in residue concentration followed by a slower degradation phase. Research indicates that the half-life (DT₅₀) of this compound in tomato fruits ranges between 2.7 and 3.49 days when applied at recommended doses of 60 g a.i. ha⁻¹, while higher application rates of 120 g a.i. ha⁻¹ result in slightly longer persistence [2]. These variations are influenced by multiple factors including climate conditions, application methods, and tomato variety.

The following table summarizes key dissipation parameters for this compound in tomato under different application scenarios:

Table 1: Dissipation Kinetics of this compound in Tomato Fruits

Application Rate (g a.i. ha⁻¹) Initial Deposit (mg kg⁻¹) Half-life (Days) Dissipation Equation Safe Waiting Period (Days) Reference Matrix
60 0.865 2.70 Ct = 0.865e⁻⁰.²⁵⁷t 15.0 Tomato fruit [2]
120 1.747 3.49 Ct = 1.747e⁻⁰.¹⁹⁹t 15.0 Tomato fruit [2]
50 0.342 1.49 - 4.16 Green chilies [3]
60 (open field) - - - 1.05 Tomato [4]
60 (poly-house) - - - 2.02 Tomato [4]

Comparative studies with other diamide insecticides reveal important patterns in environmental behavior. For instance, chlorantraniliprole, a structurally similar insecticide, exhibits a half-life of 1.95 days in tomato under open field conditions and 3.05 days in poly-house environments [4]. This slower dissipation in protected cultivation aligns with observations for this compound, highlighting the significant influence of environmental factors on residue degradation. The longer persistence observed in poly-house conditions is attributed to reduced photodegradation and limited rainfall exposure, which are primary drivers of pesticide dissipation in open field conditions.

The safe waiting period, also referred to as pre-harvest interval, represents the time required after insecticide application for residue levels to decline below the maximum residue limit (MRL). For this compound in tomato, research suggests a waiting period of 15 days from the consumer safety perspective [2]. This recommendation is based on rigorous field trials that monitored residue levels until they dissipated to below the detectable limit. It's important to note that variations in waiting periods between studies can be attributed to differences in climate conditions, application methods, and analytical techniques employed.

Table 2: Comparative Dissipation Parameters of Diamide Insecticides in Tomato

Insecticide Application Rate (g a.i. ha⁻¹) Half-life (Days) Initial Deposit (mg kg⁻¹) Time to BDL (Days) Safe Waiting Period (Days)
This compound 60 2.70 0.865 10-15 15.0 [2]
This compound 120 3.49 1.747 10-15 15.0 [2]
Chlorantraniliprole 30 1.26 0.420 7-10 1.0 [5]
Flubendiamide 48 2.25 - - 0.83 [4]
Indoxacarb 60 2.37 - - 2.96 [4]

Experimental Methodology and Analytical Protocols

Sample Processing and Extraction

The accurate determination of this compound residues in tomato matrices requires meticulous sample preparation using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach, which has been optimized for high water-content vegetables. The following protocol details the extraction and cleanup procedures:

  • Sample Homogenization: Collect tomato fruit samples at predetermined intervals (0, 1, 3, 5, 7, 10, and 15 days) after application. Homogenize 2 kg of representative tomato samples thoroughly using a high-volume blade homogenizer to ensure uniform distribution of residues [5].

  • Subsampling and Extraction: Weigh 10 g of homogenized tomato sample into a 50 mL polypropylene centrifuge tube. Add 20 mL of acetonitrile (HPLC grade) as the extraction solvent and vortex vigorously for approximately 1 minute to ensure complete mixing [5].

  • Partitioning: Add 4 g of anhydrous magnesium sulfate (baked at 400°C for 5 hours before use) and 1 g of sodium chloride to the tube. These salts facilitate the separation of organic and aqueous phases by inducing salting-out effects. Vortex the mixture for 1 minute followed by centrifugation at 6000 rpm for 10 minutes to achieve clear phase separation [5].

  • Cleanup: Transfer 6 mL of the supernatant (acetonitrile layer) to a 15 mL centrifuge tube containing a cleanup mixture consisting of 100 mg primary secondary amine (PSA), 10 mg graphitized carbon black (GCB), and 600 mg anhydrous magnesium sulfate. The PSA removes fatty acids and other polar organic acids, while GCB eliminates pigments such as chlorophyll that are common in plant extracts [5].

  • Concentration: Vortex the mixture for 1 minute and centrifuge at 3000 rpm for 10 minutes. Transfer 4 mL of the cleaned extract to a turbovap tube and concentrate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of hexane:acetone (1:1, v/v) and filter through a 0.2 µm membrane syringe filter prior to analysis [5].

The following diagram illustrates the complete sample preparation workflow:

G A Sample Collection (0, 1, 3, 5, 7, 10, 15 days) B Homogenization (2 kg tomato) A->B C Subsampling (10 g) B->C D Acetonitrile Extraction (20 mL) C->D E Partitioning (MgSO₄ + NaCl) D->E F Centrifugation (6000 rpm, 10 min) E->F G Cleanup (PSA + GCB + MgSO₄) F->G H Concentration (N₂ stream, 40°C) G->H I Reconstitution (Hexane:Acetone) H->I J Filtration (0.2 µm membrane) I->J K Instrumental Analysis J->K

Figure 1: QuEChERS Workflow for this compound Residue Analysis in Tomato

Analytical Determination and Method Validation

The quantitative analysis of this compound residues employs high-performance liquid chromatography (HPLC) coupled with advanced detection systems. The specific instrumental parameters vary based on available equipment but typically include:

Table 3: Instrumental Parameters for this compound Analysis

Parameter HPLC-PDA Configuration [2] UHPLC-MS/MS Configuration [6]
Column RP C18 column (250 mm × 4.6 mm, 5 µm) C18 column (100 mm × 2.1 mm, 1.7 µm)
Mobile Phase Acetonitrile:Water (gradient) Methanol:Water with 0.1% formic acid
Flow Rate 1.0 mL/min 0.3 mL/min
Injection Volume 20 µL 5 µL
Detection Photo Diode Array (PDA) at 254 nm Tandem Mass Spectrometry (MRM mode)
Run Time 15-20 minutes 10 minutes

For confirmation of this compound and identification of its metabolites, liquid chromatography coupled to quadrupole-Orbitrap high-resolution mass spectrometry (LC-Q-Orbitrap-MS) provides superior specificity and accuracy. The high-resolution mass accuracy (< 5 ppm) enables definitive identification of transformation products through exact mass measurements [1].

Method validation is essential to ensure reliability and reproducibility of residue data. The following validation parameters must be established:

  • Linearity: Calibration curves in the range of 0.003-1.0 µg/mL with correlation coefficient (R²) ≥ 0.99 [5]
  • Recovery: Fortification studies at multiple levels (0.01, 0.05, and 0.1 mg/kg) with acceptable recovery ranges of 92-99% and relative standard deviation (RSD) < 3% [5]
  • Sensitivity: Limit of quantification (LOQ) of 0.01 mg/kg and Limit of detection (LOD) of 0.003 mg/kg [5]
  • Precision: Intra-day and inter-day RSD values < 15% for reproducibility [2]

Transformation Products and Metabolite Identification

Major Metabolites and Environmental Fate

The dissipation of this compound in tomato plants involves complex biotransformation pathways that yield various metabolites with potentially different toxicological profiles. The primary metabolite identified in tomato fruits is chinazolinon (also designated as BCS-CQ63359), which forms through hydrolytic cleavage and oxidative processes [2]. Importantly, studies have consistently demonstrated that chinazolinon residues remain below detectable levels in processed tomato fruits, suggesting that this metabolite either does not accumulate significantly or undergoes rapid further degradation in the tomato matrix.

Advanced analytical approaches using high-resolution mass spectrometry have enabled the identification of previously unknown transformation products. The suspect screening workflow involves:

  • Full-scan Data Acquisition: Using data-independent acquisition (DIA) modes to capture comprehensive spectral information without predefining target compounds [1]

  • Chromatographic Processing: Detecting potential transformation products based on characteristic isotope patterns and retention time behaviors [1]

  • Structural Elucidation: Interpreting fragmentation patterns to propose chemical structures for unknown metabolites [1]

While the specific transformation products of this compound in tomato are still being characterized, studies on structurally similar diamide insecticides like chlorantraniliprole have identified metabolites such as IN-F6L99 through these suspect screening approaches [1]. This metabolite, detected in both greenhouse and laboratory studies, results from the alteration of the parent molecule's pyridine and benzamide moieties.

The following diagram illustrates the transformation pathway and risk assessment framework:

G A This compound Application B Dissipation Processes (Photolysis, Hydrolysis, Metabolism) A->B B->A Field Conditions C Transformation Products (Chinazolinon/BCS-CQ63359) B->C D Analytical Detection (HPLC-PDA, UHPLC-MS/MS) C->D D->C Metabolite Confirmation E Risk Assessment (Dietary Exposure, Ecological Impact) D->E F Safety Recommendations (Waiting Periods, Processing Methods) E->F

Figure 2: Transformation Pathway and Risk Assessment Framework for this compound

The environmental fate of this compound is influenced by multiple factors including application rate, formulation type, and environmental conditions. In soil ecosystems, this compound exhibits moderate persistence with a half-life of approximately 1.77 days, posing potential medium-level risk to earthworms and arthropods during this period [5]. This ecological dimension underscores the importance of comprehensive environmental risk assessments alongside dietary safety evaluations.

Risk Assessment and Regulatory Considerations

Dietary Risk Assessment Framework

The evaluation of potential health risks associated with this compound residues in tomato involves a comprehensive dietary risk assessment that calculates the risk quotient (RQ) by comparing estimated exposure levels with established toxicological reference values. The assessment follows a multi-step process:

  • Residue Data Collection: Obtain supervised field trial data reflecting residue levels at various intervals after application [2]

  • Exposure Estimation: Calculate theoretical maximum daily intake based on maximum residue levels and average tomato consumption patterns [6]

  • Toxicological Reference Comparison: Compare exposure estimates with established acceptable daily intake (ADI) values [6]

Recent studies indicate that chronic dietary intake risk assessments for this compound and related diamide insecticides demonstrate that the general population's exposure remains within acceptable limits, with risk quotients consistently below 1 (RQ < 1) [6]. This indicates that when used according to good agricultural practices, this compound residues in tomato do not pose significant health risks to consumers.

Waiting Periods and Processing Effects

Establishing appropriate waiting periods (pre-harvest intervals) is crucial for ensuring consumer safety while maintaining effective pest control. Research suggests a waiting period of 15 days for this compound on tomato fruits from a consumer safety perspective [2]. This recommendation is based on persistence studies that monitored residue decline patterns until concentrations fell below the maximum residue limit.

Various culinary processing techniques significantly reduce this compound residues in tomatoes, providing additional protection for consumers:

  • Washing Procedures: Simple washing with tap water reduces this compound residues by 37.63%, while lukewarm water increases removal to 44.67%. The most effective washing treatment uses saline water, achieving 61.49% reduction [2]

  • Cooking Methods: Microwave cooking provides superior residue reduction (>12% better) compared to traditional open pan cooking, which achieves 72.21% reduction of this compound residues [2]

  • Combined Approaches: Sequential application of washing followed by cooking can potentially reduce residues to non-detectable levels, particularly when the interval between application and harvest is maximized [2]

These processing interventions are particularly valuable for situations where waiting periods cannot be strictly adhered to due to market pressures or harvest scheduling constraints.

Concluding Remarks

The comprehensive analysis of this compound dissipation kinetics in tomato reveals a compound with moderate persistence that follows predictable first-order degradation patterns. The established half-life of 2.7-3.49 days at recommended application rates supports the recommended 15-day waiting period for safe consumption. The QuEChERS-based extraction methodology coupled with HPLC-PDA or UHPLC-MS/MS analysis provides robust analytical protocols for monitoring this compound and its major metabolite, chinazolinon, which has not been detected in processed tomato samples.

The dissipation kinetics data presented in this document provide critical insights for establishing science-based pre-harvest intervals and maximum residue limits for this compound in tomatoes. The demonstrated effectiveness of common household processing techniques in substantially reducing residue levels offers practical strategies for further minimizing consumer exposure. Future research directions should focus on longitudinal studies of this compound transformation products in diverse tomato varieties and growing systems, particularly as agricultural practices evolve in response to climate change and sustainability initiatives.

References

Tetraniliprole Bioassay Protocol for Insect Toxicity

Author: Smolecule Technical Support Team. Date: February 2026

This protocol details the leaf-dip bioassay method, widely used to determine the toxicity of tetraniliprole to lepidopteran larvae, such as the tomato pinworm (Tuta absoluta) and the tobacco cutworm (Spodoptera litura) [1] [2] [3]. The process involves exposing insects to treated leaves and assessing mortality after a set period.

Materials and Reagents
Item Specification
Insecticide Technical grade (e.g., 95% purity) this compound [1]
Solvent Analytical-grade acetone for preparing stock solution [1]
Surfactant 0.05% (v/v) Triton X-100 [1]
Control Treatment Distilled water with 0.05% Triton X-100 only [1]
Test Insects Healthy, uniform-aged larvae (e.g., third-instar) [1] [2]
Host Plant Leaves Fresh, pesticide-free leaves (e.g., tomato) [1]
Experimental Procedure

1. Preparation of Insecticide Solutions

  • Prepare a stock solution of this compound in acetone [1].
  • Serially dilute the stock solution with distilled water containing 0.05% Triton X-100 to achieve a range of 5-7 desired concentrations. The specific concentrations will depend on the insect species and its susceptibility. One study on Tuta absoluta used concentrations ranging from 0.0078 mg/L to 0.5 mg/L [1].
  • The control treatment consists only of distilled water with 0.05% Triton X-100 [1].

2. Leaf Treatment and Exposure

  • Dip fresh, clean host plant leaves into the test solutions or control for 15 seconds, ensuring complete coverage [1].
  • Air-dry the treated leaves at room temperature for 1-2 hours [1].
  • Place the dried, treated leaves in Petri dishes (e.g., 9 cm diameter) lined with moist filter paper to maintain humidity [1].
  • Gently transfer a known number of test larvae (e.g., 20 larvae per replicate) onto the treated leaves [1]. Each treatment should be replicated multiple times (e.g., three times) for statistical robustness [1].

3. Incubation and Data Collection

  • Maintain the bioassay under controlled environmental conditions. One study used 25 ± 1 °C, 60 ± 5% relative humidity, with a photoperiod of 16:8 (Light:Dark) [1].
  • Assess larval mortality after a defined exposure period, typically 48 hours [1]. Larvae that do not respond to gentle probing with a fine brush are considered dead [1].
Data Analysis
  • Dose-Response Analysis: Use probit analysis to calculate lethal concentrations, including the LC50 (median lethal concentration), LC10, and LC30 (sublethal and low-lethal concentrations) [1] [2].
  • Resistance Monitoring: The baseline LC50 can be used for comparison with field populations. Resistance ratios (RR) are calculated as (LC50 of field population / LC50 of susceptible strain) [2]. A tabulated summary of toxicity data from recent studies is provided below.

The following workflow diagram illustrates the key steps of the bioassay procedure:

G Start Start Bioassay Protocol P1 Prepare Insecticide Solutions (Serial Dilution) Start->P1 P2 Treat Host Plant Leaves (Leaf-Dip Method, 15 sec) P1->P2 P3 Air-Dry Treated Leaves (1-2 hours) P2->P3 P4 Place Leaves in Petri Dishes with Test Larvae P3->P4 P5 Incubate under Controlled Conditions (e.g., 48 hours) P4->P5 P6 Record Larval Mortality (No response to gentle probe) P5->P6 P7 Analyze Data (Probit Analysis) P6->P7 End Generate Report P7->End

Representative Bioassay Data

The table below summarizes quantitative data from recent toxicity studies, providing a reference for expected results.

Insect Pest & Strain LC₅₀ (mg/L) with 95% CI LC₁₀ / LC₃₀ (mg/L) Resistance Ratio (RR) Reference
Tuta absoluta (Susceptible, F0) 0.029 (0.02 - 0.03) [1] [3] LC₁₀ & LC₃₀ derived [1] - [1]
Tuta absoluta (Tet-R, F8) 0.60 [3] - 20.80-fold [3] [3]
Spodoptera litura (Lab-S, before selection) 0.142 [2] - - [2]
Spodoptera litura (Tet-R, after 12 gens) 0.698 [2] - 4.9-fold [2] [2]
Application Notes & Troubleshooting
  • Sublethal and Transgenerational Effects: Be aware that exposure to sublethal concentrations (LC₁₀) can induce hormesis, leading to increased population growth in subsequent generations (F1, F2). In contrast, low-lethal concentrations (LC₃₀) often suppress development and reproduction [1]. These effects are critical for comprehensive resistance risk assessment.
  • Biochemical Mechanisms: Resistance to this compound is often linked to the overexpression of cytochrome P450 genes (e.g., CYP9, CYP6 families) [1] [2] [3]. Consider supplementing bioassays with synergist assays (e.g., using PBO) or molecular analyses (e.g., RT-qPCR) to investigate the role of metabolic detoxification [2] [3].
  • Strain Maintenance: For resistance monitoring, maintain a susceptible reference strain under laboratory conditions without any insecticide exposure for an extended period (e.g., over seven years) to ensure a reliable baseline [2].
  • Quality Control: Ensure larvae are of uniform age and size. Using leaves of consistent age and from the same part of the plant helps reduce variability. The health of the control group is a critical indicator of a successful assay.

Advanced Research Applications

The basic bioassay can be extended to investigate complex biological questions. The diagram below outlines a research workflow for studying the transgenerational and molecular effects of this compound, as revealed by recent studies.

G F0 F0 Generation: Larval Exposure to Sublethal (LC10) this compound Obs1 Observed Effects: Decreased Development & Reproduction F0->Obs1 Gene1 Molecular Analysis: Downregulation of Vg, VgR, JHBP genes F0->Gene1 Link Obs1->Link Gene1->Link F1 F1 / F2 Progeny (No direct exposure) Link->F1 Obs2 Observed Effects: Hormesis (LC10): Faster development, increased growth F1->Obs2 Obs3 Observed Effects: Negative (LC30): Delayed development, suppressed growth F1->Obs3 Gene2 Molecular Analysis: Upregulation of Vg, VgR, JHBP & CYP450 genes F1->Gene2

Critical Considerations for Researchers

  • Risk of Hormesis: The phenomenon where sublethal exposures stimulate pest reproduction poses a significant risk of unintended population resurgence, which must be considered in resistance management strategies [1] [2].
  • Cross-Resistance Potential: this compound resistance may confer cross-resistance to other diamide insecticides (e.g., chlorantraniliprole) and involve complex mechanisms like P450 detoxification and ryanodine receptor mutations [2] [3].
  • Fitness Costs: Resistance development often comes with fitness costs, such as prolonged development time and reduced fecundity, which can be exploited in management programs [3].

References

Comprehensive Analytical Methods for Tetraniliprole Residue Analysis in Food Matrices

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Tetraniliprole is a modern anthranilamide insecticide that effectively controls lepidopteran, coleopteran, and dipteran pests at remarkably low doses by binding and activating ryanodine receptors, depleting intracellular calcium reserves, and causing muscle paralysis in target insects [1]. With the expanding global use of this compound in agricultural production, developing reliable analytical methods for monitoring its residue levels in food commodities has become essential for food safety assurance and regulatory compliance. This document provides detailed application notes and protocols for the determination of this compound residues in various food matrices, based on current scientific research and validated methodologies.

The analysis of pesticide residues in food matrices presents significant challenges due to the complexity of sample matrices, the need for high sensitivity detection, and the requirement to measure potentially toxic metabolites. For this compound, these challenges are compounded by its application in combination with other pesticides like spirotetramat in commercial formulations [1]. This protocol covers sample preparation, chromatographic separation, detection techniques, and method validation procedures based on the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach and modified purification techniques that have been successfully applied to various food commodities.

Analytical Methodologies

Sample Preparation Techniques
2.1.1 QuEChERS Extraction Method

The QuEChERS method has been extensively validated for the extraction of this compound residues from various food matrices, including fruiting vegetables and animal-derived products [1] [2]. The following protocol provides a standardized approach:

  • Weighing: Accurately weigh 15.0 g of homogenized sample into a 50-mL centrifuge tube.
  • Extraction: Add 15 mL of acetonitrile (1% formic acid) and vortex vigorously for 1 minute.
  • Salting-out: Add a salt mixture containing 6.0 g anhydrous magnesium sulfate, 1.5 g sodium chloride, 1.5 g trisodium citrate dihydrate, and 0.75 g disodium hydrogen citrate sesquihydrate. Immediately shake vigorously for 1 minute.
  • Centrifugation: Centrifuge at 4000 rpm for 5 minutes.
  • Purification: Transfer 1.5 mL of the upper acetonitrile layer to a dispersive solid-phase extraction (d-SPE) tube containing 150 mg anhydrous magnesium sulfate, 50 mg primary secondary amine (PSA), and 25 mg C18 sorbent.
  • Final Preparation: Vortex for 30 seconds, centrifuge at 10,000 rpm for 2 minutes, and filter the supernatant through a 0.22-μm nylon membrane before instrumental analysis [1].

This method has demonstrated excellent recovery rates ranging from 72-91% with relative standard deviations ≤8.0% across various matrices including tomato, okra, and animal-derived foods [1] [3] [4].

2.1.2 Multi-Plug Filtration Cleanup (m-PFC) for Animal-Derived Foods

For complex animal-derived matrices, the m-PFC technique provides an efficient alternative:

  • Extraction: Weigh 2.0 g of homogenized sample (muscle, liver, or egg) into a 15-mL centrifuge tube. Add 10 mL of acetonitrile and vortex for 2 minutes.
  • Salting-out: Add 2.0 g sodium chloride and 4.0 g anhydrous magnesium sulfate, then vortex for 1 minute.
  • Centrifugation: Centrifuge at 4000 rpm for 5 minutes.
  • Purification: Transfer 2 mL of the supernatant to an m-PFC tube containing 300 mg anhydrous magnesium sulfate, 100 mg PSA, 50 mg C18, and 25 mg graphitized carbon black (GCB).
  • Final Preparation: Vortex for 30 seconds and filter through a 0.22-μm membrane before HPLC-MS/MS analysis [4].
Instrumental Analysis
2.2.1 Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Parameters

The following table summarizes optimized LC-MS/MS conditions for this compound determination:

Table 1: LC-MS/MS Parameters for this compound Analysis

Parameter Setting Description
Chromatographic Column ZORBAX Eclipse Plus C18 (4.6 × 250 mm; 5 μm) Reverse phase column provides optimal separation

| Mobile Phase | A: 0.1% Formic acid in water B: 0.1% Formic acid in acetonitrile | Gradient elution improves separation efficiency | | Gradient Program | 0 min: 20% B → 2 min: 20% B → 8 min: 95% B → 10 min: 95% B → 10.1 min: 20% B → 13 min: 20% B | Total run time: 13 minutes | | Flow Rate | 0.8 mL/min | Optimal for separation efficiency and analysis time | | Injection Volume | 5 μL | Minimizes matrix effects while maintaining sensitivity | | Ionization Mode | Positive electrospray ionization (ESI+) | Optimal for this compound ionization | | Detection Mode | Multiple Reaction Monitoring (MRM) | Enhances selectivity and sensitivity | | Quantification Transition | 430.9 → 177.0 | Primary transition for quantification | | Qualification Transition | 430.9 → 323.0 | Confirmatory transition for identification |

These instrumental conditions have been validated across multiple studies, demonstrating excellent sensitivity with limit of quantification (LOQ) values of 0.002-0.05 mg/kg depending on the matrix [1] [2] [4].

Method Validation

Method validation is critical to ensure reliability, accuracy, and precision of analytical results. The following parameters should be evaluated:

  • Linearity: Prepare calibration standards in solvent and matrix-matched solutions at six concentration levels (0.001-0.150 mg/L). The correlation coefficient (R²) should be ≥0.99 [1] [4].
  • Accuracy: Perform recovery studies by fortifying blank matrices at three concentration levels (0.01, 0.05, and 0.10 mg/kg) with six replicates each. Acceptable recovery ranges are 70-120% with RSD ≤20% [3].
  • Precision: Evaluate both intra-day (repeatability) and inter-day (reproducibility) precision with RSD values ≤15% [1].
  • Specificity: Verify the absence of interfering peaks at the same retention time as this compound in blank matrix samples [1].
  • Matrix Effects: Calculate matrix effects using the formula: (slope of matrix-matched calibration curve/slope of solvent calibration curve - 1) × 100%. Values between -20% and +20% indicate negligible matrix effects [1].

Table 2: Method Validation Parameters for this compound in Food Matrices

Validation Parameter Performance Criteria Experimental Results
Linearity Range 0.001-0.150 mg/L R² ≥ 0.999 [4]
Limit of Detection (LOD) - 0.01 mg/kg [2]
Limit of Quantification (LOQ) - 0.002-0.05 mg/kg [2] [4]

| Recovery (%) | 70-120% | 72-91% (plant matrices) [3] 90-108% (animal matrices) [4] | | Precision (RSD%) | ≤20% | ≤8.0% (intra-day) [3] 1.10-4.89% (inter-day) [4] | | Matrix Effects | ±20% | No significant matrix effect observed after cleanup [1] |

Applications in Food Commodities

Residue Dissipation Studies

Understanding the dissipation pattern of this compound in food commodities is essential for establishing appropriate pre-harvest intervals and ensuring consumer safety. Recent studies have investigated the residue dynamics of this compound in various crops:

  • Okra: Following application of this compound 120 g/L + Spirotetramat 240 g/L SC, initial residues of this compound were 0.04 and 0.08 mg/kg at single and double doses, respectively. Residues declined below the LOQ (0.01 mg/kg) within 5 days after application [1].
  • Tomato: The half-life of total this compound was 5.65 and 7.46 days at lower and higher application doses, respectively. The calculated waiting periods were 4.72 and 11.97 days for total this compound [3].
  • Maize: When applied as a seed dresser at 3.6 and 7.2 g a.i./kg, initial residues in maize leaves were 0.921 and 1.377 mg/kg, respectively. Residues reached below the LOQ (0.05 mg/kg) within 7-15 days after sowing. No detectable residues were found in immature cobs, mature grains, or stove at harvest time [2].
Risk Assessment Considerations

Dietary risk assessment for this compound involves comparing actual exposure with established toxicological reference values:

  • Acceptable Daily Intake (ADI): 2 mg/kg body weight/day for this compound [1]
  • Maximum Residue Limits (MRLs): According to CODEX, the MRL for this compound in fruiting vegetables is 0.4 mg/kg [1]
  • Risk Assessment Calculations: The hazard quotient (HQ) is calculated as HQ = (Estimated Daily Intake / ADI) × 100%. An HQ <100% indicates acceptable risk levels [1]

Studies have demonstrated that when used according to Good Agricultural Practices, this compound residues do not pose significant risks to consumers. For tomatoes, risk assessment revealed that combination products applied at both lower and higher doses did not pose any risk to humans, even when consumed on the same day of application [3].

Experimental Workflow

The following workflow diagram illustrates the complete analytical procedure for this compound residue analysis in food matrices:

Figure 1: Experimental workflow for the determination of this compound residues in food matrices using QuEChERS methodology and LC-MS/MS analysis

Troubleshooting Guide

Common issues encountered during this compound analysis and recommended solutions:

  • Poor Recovery: Check the pH of the extraction solvent (optimal is 1% formic acid in acetonitrile). Ensure proper buffering during the extraction step.
  • Matrix Effects: Use matrix-matched calibration standards. Increase d-SPE sorbent quantities for fatty matrices.
  • Chromatographic Tailing: Freshly prepare mobile phases and ensure proper column conditioning. Increase formic acid concentration to 0.1%.
  • Signal Drift: Regularly calibrate the mass spectrometer and check nebulizer gas flow rates.
  • Contamination: Use high-purity solvents and regularly replace inlet filters.

Conclusion

The analytical methods presented in this document provide reliable and validated approaches for the determination of this compound residues in various food matrices. The QuEChERS method combined with LC-MS/MS analysis offers high sensitivity, accuracy, and precision for routine monitoring of this compound residues at levels well below established MRLs. The inclusion of metabolite analysis (BCS-CQ-63359 for this compound) in the residue definition is essential for comprehensive risk assessment.

These protocols have been successfully applied to various food commodities, demonstrating their versatility across different matrix types. The continuous development and validation of robust analytical methods for emerging pesticides like this compound remain crucial for ensuring food safety, regulatory compliance, and consumer protection in the evolving agricultural landscape.

References

overcoming tetraniliprole resistance cytochrome P450

Author: Smolecule Technical Support Team. Date: February 2026

FAQ: Cytochrome P450s and Tetraniliprole Resistance

1. What is the primary role of Cytochrome P450s in this compound resistance? Cytochrome P450 monooxygenases (P450s) are detoxification enzymes that can metabolize insecticides. Their overexpression is a major mechanism conferring resistance to this compound and other diamide insecticides in major pests like the tomato pinworm (Tuta absoluta) and the fall armyworm (Spodoptera frugiperda) [1] [2]. Elevated P450 activity leads to enhanced breakdown of the insecticide before it can reach its target site.

2. Which specific P450 genes are associated with this resistance? RNA-seq and qPCR studies have identified several specific P450 genes that are significantly upregulated in resistant strains. The key genes vary by insect species.

Table: Key Cytochrome P450 Genes Associated with this compound Resistance

Insect Pest Key P450 Genes Overexpressed Citation
Tomato Pinworm (Tuta absoluta) CYP405D1, CYP6AB269, CYP4AU1 [1] [3]
Fall Armyworm (Spodoptera frugiperda) CYP340L16, CYP340AX8v2, CYP9A75, CYP341B17v2 [2]

3. Besides P450s, what other mechanisms can cause resistance? A major alternative mechanism is target-site mutation. Mutations in the ryanodine receptor (RyR), the target protein of diamide insecticides, reduce the binding affinity of the insecticide. A well-characterized mutation is I4790K (and others like I4790M and G4946E) in the RyR gene, which can lead to very high-level resistance and cross-resistance to other diamides [4]. This mechanism can occur independently or in combination with P450-based metabolic resistance.

Troubleshooting Guides & Experimental Protocols

Guide 1: Investigating P450-Mediated Resistance in Pest Populations

This workflow outlines the key steps to confirm and characterize P450-based resistance.

G Start Start: Suspected Field Resistance Bioassay Bioassay & Resistance Ratio Start->Bioassay Synergism Synergism Assay Bioassay->Synergism Transcriptomics Transcriptome Sequencing (RNA-seq) Synergism->Transcriptomics qPCR qPCR Validation Transcriptomics->qPCR EnzymeAssay P450 Enzyme Activity Assay qPCR->EnzymeAssay Confirm Confirm P450 Role EnzymeAssay->Confirm

Protocol Details:

  • Bioassay & Resistance Ratio (RR) Calculation

    • Objective: To determine the level of resistance in a field-collected population (F) compared to a susceptible laboratory strain (S).
    • Method: Perform dose-mortality bioassays (e.g., diet-overlay for larvae) using a series of this compound concentrations [1] [4].
    • Data Analysis: Calculate the LC50 (Lethal Concentration that kills 50% of the population) for both strains. The Resistance Ratio (RR) = LC50 (F) / LC50 (S). For example, T. absoluta developed a 20.8-fold resistance after eight generations of selection [1].
  • Synergism Assay

    • Objective: To provide preliminary evidence for metabolic resistance.
    • Method: Pre-treat insects with a P450-specific synergist, such as Piperonyl Butoxide (PBO), before conducting the bioassay [2].
    • Interpretation: A significant reduction in the LC50 value (i.e., increased susceptibility) in the PBO + insecticide group compared to the insecticide-only group strongly suggests P450 involvement.
  • Transcriptome Profiling (RNA-seq)

    • Objective: To identify all differentially expressed genes, including P450s, on a global scale.
    • Method: Extract total RNA from resistant and susceptible strains. Prepare cDNA libraries and perform Illumina RNA-seq. Analyze data for differentially expressed genes (DEGs) [1] [3].
    • Data Analysis: Focus on DEGs upregulated in the resistant strain. Use Gene Ontology (GO) and KEGG pathway analysis to identify enrichment in categories like "metabolic process," "catalytic activity," and "cytochrome P450" pathway [1].
  • qPCR Validation

    • Objective: To confirm the overexpression of specific P450 genes identified by RNA-seq.
    • Method: Design primers for target P450 genes (e.g., CYP405D1). Use a stable reference gene for normalization. Perform quantitative real-time PCR (qRT-PCR) on RNA from resistant and susceptible insects [1] [2].
    • Data Analysis: Calculate relative expression levels using the 2^–ΔΔCt method. A statistically significant higher expression in the resistant strain validates the RNA-seq findings.
  • P450 Enzyme Activity Assay

    • Objective: To provide functional evidence of increased P450 detoxification capacity.
    • Method: Prepare enzyme sources (e.g., larval midgut or fat body microsomes) from both strains. Measure the O-deethylase activity using a model substrate like 7-ethoxycoumarin (7-EC) or p-nitroanisole (PNA) and monitor the production of the metabolite spectrophotometrically or fluorometrically [1] [2].
    • Interpretation: A significantly higher rate of metabolite production in the resistant strain indicates enhanced overall P450 activity.
Guide 2: Applying RNA Interference (RNAi) to Reverse Resistance

RNAi is a powerful tool for functional validation of specific P450 genes and represents a novel control strategy.

Frequently Asked Questions:

  • Q: How does RNAi help overcome P450 resistance?

    • A: RNAi uses sequence-specific double-stranded RNA (dsRNA) to silence the expression of overexpressed P450 genes. By knocking down these genes, the insect's detoxification capability is reduced, restoring the insecticide's efficacy [1] [2].
  • Q: What is a major challenge in delivering dsRNA, and how can it be solved?

    • A: Naked dsRNA is often unstable in the insect gut and environment, leading to poor RNAi efficiency. The solution is to use nanocarriers.
    • Protocol: Nanocarrier-mediated dsRNA Delivery
      • dsRNA Synthesis: Design and synthesize dsRNA targeting the specific P450 gene (e.g., CYP340L16 for fall armyworm).
      • Nanoparticle Complexation: Spontaneously assemble the negatively charged dsRNA with a positively charged polymer, such as Star polycation (SPc), via electrostatic interactions. This forms stable nanoparticles (dsRNA/SPc) [1].
      • Delivery and Feeding: The dsRNA/SPc complexes can be incorporated into an artificial diet or applied on leaf surfaces. Larvae ingest these nanoparticles during feeding.
      • Efficiency Check: After 24-48 hours of feeding, assess gene silencing efficiency via qPCR and measure the subsequent change in insecticide susceptibility through bioassays [1] [2].

Table: Efficacy of RNAi in Restoring Insecticide Susceptibility

Insect Pest Target P450 Gene(s) Key Experimental Finding Citation
Tomato Pinworm (Tuta absoluta) CYP405D1, CYP6AB269, CYP4AU1 Nano-encapsulated dsRNA increased susceptibility to this compound and reduced P450 enzyme activity. [1]
Fall Armyworm (Spodoptera frugiperda) CYP340L16 Silencing CYP340L16 significantly increased susceptibility to this compound, spinetoram, and emamectin benzoate. [2]

Future Research Directions & Notes

  • Combined Mechanisms: Be aware that P450-mediated resistance can co-occur with target-site mutations (e.g., RyR I4790K), leading to even higher resistance levels [4] [5]. Research into managing this combination is crucial.
  • QSAR Modeling: Quantitative Structure-Activity Relationship (QSAR) models are being developed to predict how compounds might inhibit human CYPs for drug development [6] [7]. This approach could be adapted in the future to predict insect P450-insecticide interactions and design inhibitors.

References

RNAi silencing P450 genes tetraniliprole resistance

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • What is the role of P450 genes in tetraniliprole resistance? Research on the tomato pinworm, Tuta absoluta, has shown that multiple P450 genes are involved in resistance to the insecticide this compound. Transcriptome analysis of resistant strains revealed that genes such as CYP405D1, CYP6AB269, and CYP4AU1 are significantly upregulated. Furthermore, nanocarrier-mediated RNAi knockdown of these specific genes successfully increased the insect's susceptibility to this compound, confirming their functional role in the resistance mechanism [1] [2].

  • Why is there no knockdown of my target P450 mRNA? If you are not observing knockdown, please verify the following experimental parameters [3]:

    • Check mRNA levels: The most reliable method is real-time PCR. Ensure your RNA isolation procedure yields high-quality, non-degraded RNA.
    • Confirm transfection/delivery efficiency: Run a parallel experiment with a positive control siRNA/dsRNA to demonstrate that your delivery method is working.
    • Optimize timing: Gene silencing can often be assessed 24-48 hours post-transfection. The peak knockdown time can vary, so a time-course experiment is recommended.
    • Test multiple siRNAs: We recommend testing at least 2-3 different siRNA or dsRNA sequences targeting the same gene, as efficacy can vary significantly with sequence.
  • The mRNA is knocked down, but I see no change in the P450 protein activity or insecticide susceptibility. Why? This is a common challenge. The discrepancy can be due to several factors [3]:

    • Protein turnover rate: The existing P450 protein may have a long half-life and persist in the cell long after its mRNA has been degraded. A longer time course may be needed to see an effect on the protein level and the resulting phenotype.
    • Functional redundancy: Other detoxification enzymes or resistance mechanisms (e.g., other P450s, esterases, or target-site mutations) may be compensating for the silenced P450 gene.
    • Insufficient knockdown: The level of mRNA knockdown might not be sufficient to cause a biologically relevant reduction in protein activity.

Key Experimental Data from Recent Studies

The table below summarizes quantitative data from recent studies that successfully used RNAi to reverse insecticide resistance by targeting P450 genes. This can serve as a benchmark for your own experiments.

Pest Species Target P450 Gene(s) Insecticide Resistance Ratio (Pre-RNAi) Key RNAi Outcome Citation
Tomato Pinworm (Tuta absoluta) CYP405D1, CYP6AB269, CYP4AU1 This compound 20.80-fold Nano-encapsulated dsRNA increased susceptibility and reduced P450 activity [1].
Sciarid Fly (Bradysia odoriphaga) Four upregulated P450 unigenes Imidacloprid Information not specified Oral delivery of dsRNA significantly increased mortality by 18.93% to 35.78% [4].
Red Palm Weevil (Rhynchophorus ferrugineus) CYP345J1, CYP6NR1 Imidacloprid Information not specified Silencing via ingested dsRNA significantly decreased survival rate under insecticide treatment [5].
Bean Flower Thrip (Megalurothrips usitatus) MusiDN2722 Acetamiprid Information not specified Injection of dsRNA was more efficient than membrane feeding and significantly increased insecticide sensitivity [6].

Detailed Experimental Protocol

The following workflow is synthesized from the methodologies used in the cited studies, particularly the work on Tuta absoluta [1] and Bradysia odoriphaga [4].

cluster_0 cluster_1 cluster_2 cluster_3 Start Start Experiment Step1 1. Identify Target P450s Start->Step1 Step2 2. dsRNA Preparation Step1->Step2 S1A RNA-seq transcriptome comparison of Resistant vs. Susceptible strains S1B RT-qPCR validation of upregulated P450 genes Step3 3. dsRNA Delivery Step2->Step3 S2A In vitro transcription to synthesize dsRNA S2B Optional: Nano-encapsulation (e.g., with Star Polycation (SPc)) Step4 4. Validation & Bioassay Step3->Step4 S3A Oral delivery: feed insects dsRNA mixed with diet S3B OR Micro-injection (often higher efficiency) Data Analyze Data Step4->Data S4A Knockdown Validation: Measure target P450 mRNA levels via RT-qPCR S4B Phenotype Bioassay: Expose to insecticide and assess mortality/susceptibility

Protocol Steps
  • Identify Target P450s:

    • Transcriptome Analysis: Compare the global gene expression profiles (using RNA-seq) of your insecticide-resistant strain to a susceptible strain. Look for significantly upregulated P450 genes [1] [5].
    • Validation: Confirm the overexpression of candidate P450 genes in the resistant strain using RT-qPCR [1] [6] [4].
  • dsRNA Preparation:

    • Synthesis: Design and synthesize target-specific double-stranded RNA (dsRNA) fragments (typically 200-500 bp) using in vitro transcription [6] [4].
    • Nanocarrier Complexation (Recommended): To enhance stability and cellular uptake, complex the dsRNA with nanocarriers. One effective method is to use Star polycation (SPc), which spontaneously assembles with dsRNA, protecting it from degradation [1].
  • dsRNA Delivery:

    • Oral Feeding: A common and practical method. For larvae, this can be done by incorporating dsRNA (or dsRNA/SPc complexes) into an artificial diet or by applying it to host plant leaves [1] [4].
    • Microinjection: This method often results in higher and more reliable knockdown efficiency, as it ensures the dsRNA is delivered directly into the hemocoel. It is especially useful for adult insects or small pests like thrips [6].
  • Validation and Bioassay:

    • Knockdown Efficiency: 24-48 hours after dsRNA delivery, use RT-qPCR to measure the mRNA levels of your target P450 genes in treated insects compared to controls (e.g., treated with non-target dsRNA) [1] [4].
    • Phenotypic Confirmation: Conduct a standard insecticide bioassay (e.g., leaf-dip or topical application) on the dsRNA-treated insects. A successful experiment will show a significant increase in mortality or a decrease in the resistance ratio when compared to control insects [1] [4] [5].

Troubleshooting Common Problems

The following flowchart will help you diagnose and address the most common issues encountered in these experiments.

Problem Problem: No Phenotypic Effect Q1 Is target mRNA knocked down? Problem->Q1 A1_No No Q1->A1_No A1_Yes Yes Q1->A1_Yes Q2 Is protein activity/level reduced? A2_No No Q2->A2_No A2_Yes Yes Q2->A2_Yes Q3 Are other genes compensating? A3_Yes Likely Yes Q3->A3_Yes S1 • Check RNA quality • Verify delivery efficiency with a positive control • Test multiple dsRNAs A1_No->S1 A1_Yes->Q2 S2 • Protein may have a long half-life; extend the time between RNAi and assay A2_No->S2 A2_Yes->Q3 S3 • Target multiple P450s simultaneously (RNAi cocktail) • Investigate other resistance mechanisms A3_Yes->S3

The RNAi Mechanism in Insects

Understanding the core mechanism of RNAi can help in designing better experiments. The diagram below illustrates the pathway from dsRNA delivery to gene silencing.

Start Exogenous dsRNA (Oral/Injected) Step1 Dicer Enzyme Processes dsRNA Start->Step1 Uptake Cellular Uptake Start->Uptake Step2 Small Interfering RNAs (siRNAs) Step1->Step2 Step3 siRNA loaded into RISC Complex Step2->Step3 Guide Acts as a guide Step2->Guide Step4 RISC finds and cleaves complementary P450 mRNA Step3->Step4 Result Target P450 Gene Silenced Step4->Result Deg mRNA Degradation Step4->Deg Uptake->Step1 Guide->Step3 Deg->Result

References

how to reduce tetraniliprole residues in food processing

Author: Smolecule Technical Support Team. Date: February 2026

Strategies for Reducing Pesticide Residues

The following table summarizes common food processing techniques and their general effectiveness in reducing pesticide residues, which can be applied to research on tetraniliprole.

Processing Method Reported Effectiveness on Various Pesticides Key Considerations & Mechanisms
Washing Can reduce certain residues (e.g., DDT) significantly [1]. Effectiveness depends on pesticide solubility, surface texture of food, and water temperature. Primarily removes surface residues.
Boiling/Heating Can lead to a 100% reduction of some pesticides (e.g., o,p'-DDT, p,p'-DDT in cabbage) [1]. Thermal degradation, co-distillation with steam, and evaporation. May sometimes concentrate residues if water evaporates.
Peeling Highly effective for removing surface residues on fruits and root vegetables [1]. Directly removes the outer layers where residues are most concentrated. Not applicable for all food types.
Cumulative Effect (Washing + Boiling) Shown to be highly effective, sometimes achieving 100% reduction of specific residues [1]. Combines mechanical removal and thermal degradation, offering a multi-hurdle approach.

Analytical Methods for this compound Residues

To measure the effectiveness of any processing technique, you need a reliable analytical method. Researchers commonly use the following approach, optimized for this compound, which you can adapt for your experiments.

Sample Preparation: QuEChERS Method

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely applied for extracting pesticides like this compound from food and environmental samples [2] [3]. Here is a typical workflow:

G Start Homogenized Sample (5-10 g) Step1 Extract with Acetonitrile Start->Step1 Step2 Add Salts (MgSO₄, NaCl) for Salting Out Step1->Step2 Step3 Shake Vigorously & Centrifuge Step2->Step3 Step4 Collect Supernatant Step3->Step4 Step5 Purify with Dispersive SPE (e.g., PSA, C18, GCB) Step4->Step5 Step6 Centrifuge & Collect Extract Step5->Step6 End Analysis via HPLC-MS/MS Step6->End

  • Key Reagents: Acetonitrile is the preferred extraction solvent. Anhydrous Magnesium Sulfate (MgSO₄) is used for dehydration, and Sodium Chloride (NaCl) aids in phase separation [2] [1].
  • Clean-up Sorbents: For purification, common sorbents include:
    • PSA (primary secondary amine): Removes fatty acids and sugars.
    • C18 (octadecylsilane): Removes non-polar interferences like lipids.
    • GCB (graphitized carbon black): Effective for removing pigments; use with caution as it can also adsorb planar pesticides [2] [3].
Instrumental Analysis: HPLC-MS/MS

High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is the standard technique for quantifying this compound due to its high sensitivity and selectivity [2] [4] [3].

  • Chromatographic Separation: Typically uses a C18 reverse-phase column.
  • Mass Spectrometry: Operates in multiple reaction monitoring (MRM) mode for high specificity. This compound can be analyzed using electrospray ionization (ESI). Key qualifier ions identified in one study include m/z 543.3, 137.1, and 261 [2].
  • Method Performance: A well-validated method can achieve:
    • Linearity: Excellent (R² > 0.99) in the range of 5–1000 µg/kg [3].
    • Limit of Quantification (LOQ): As low as 0.002 mg/kg in animal-derived foods and 5 µg/kg in agricultural products [4] [3].
    • Recovery: Rates between 76.6% to 108.2% with good precision [3].

Frequently Asked Questions & Troubleshooting

Q1: The recovery rate of this compound in my sample is low. What could be the cause?

  • Adsorption by GCB: If you are using Graphitized Carbon Black (GCB) for clean-up, it may be adsorbing the this compound molecule, leading to low recovery. Try reducing the amount of GCB or omitting it to see if recovery improves [2].
  • Incomplete Extraction: Ensure sufficient shaking time during the extraction step. Using a mechanical shaker is preferred over manual shaking for consistency and completeness.
  • Matrix Effects: Co-extracted compounds from the sample can suppress or enhance the signal in the mass spectrometer. Using an isotope-labeled internal standard for this compound, if available, is the best way to correct for this.

Q2: How can I validate the effectiveness of my processing technique for reducing this compound?

  • Use a Controlled Study: Spike a known amount of this compound standard onto blank (pesticide-free) food samples.
  • Apply the Processing Method: Subject the spiked samples to your chosen processing method (e.g., washing, heating).
  • Analyze and Compare: Extract and analyze both processed and unprocessed (control) samples using the validated QuEChERS/HPLC-MS/MS method. The percentage reduction can be calculated by comparing the residue levels in the control versus the processed samples.

Q3: My chromatogram shows interfering peaks near the this compound retention time. How can I improve separation?

  • Optimize the Mobile Phase: Adjust the gradient of the water and organic solvent (e.g., methanol or acetonitrile). Adding a modifier like 0.1% formic acid can improve peak shape and separation [2] [3].
  • Confirm MRM Transitions: Ensure you are monitoring the most specific precursor-to-product ion transitions for this compound. Interferences often arise from using less specific ions.

References

optimizing tetraniliprole application to prevent resistance

Author: Smolecule Technical Support Team. Date: February 2026

Resistance Risk & Baseline Susceptibility

Before implementing a resistance management plan, it is crucial to understand the potential and known extent of resistance.

  • Resistance Development Risk: Laboratory selection experiments show that T. absoluta can develop resistance quickly. One study recorded a 20.80-fold increase in resistance after only eight generations of selection pressure [1]. Another study, involving 17 generations of selection, resulted in a 12.9-fold increase in resistance with a realized heritability (h²) of 0.1437, indicating a high risk of resistance evolution under continuous selection [2].
  • Field-Evolved Resistance: Monitoring of 18 field populations from northern China confirmed that resistance is already present in the field. One population (Huailai, HL) exhibited moderate resistance (36.2-fold) compared to a susceptible laboratory strain [3].

The table below summarizes key quantitative data from recent studies for easy comparison.

Strain / Population Resistance Ratio (RR) Cross-Resistance (RR) Key Findings Source

| Huailai (HL) Field Population | 36.2-fold (Tetraniliprole) | Chlorantraniliprole: 12.2-fold Flubendiamide: 6.7-fold Broflanilide: 1.6-fold | Autosomal, incomplete, polygenic inheritance. Elevated P450 & GST enzyme activity. | [3] | | Lab-Selected (F8 Generation) | 20.80-fold (this compound) | Information not specified in result | Established after 8 generations of selection. Associated with fitness costs. | [1] | | YN-Tet Lab-Selected Strain | 12.9-fold (this compound) | Low level to Chlorantraniliprole | Realized heritability (h²) = 0.1437. Elevated P450 activity. Relative fitness = 0.83. | [2] |

Mechanisms of Resistance & Investigation Protocols

Understanding the biochemical and molecular mechanisms is key to diagnosing and countering resistance.

FAQ: What are the primary mechanisms of this compound resistance?

Current research points to metabolic detoxification by enzyme systems as a primary mechanism, rather than target-site mutation.

  • Enhanced Metabolic Detoxification: Resistant strains consistently show significantly higher activity of cytochrome P450 monooxygenases (P450s) [3] [1] [2]. The synergist piperonyl butoxide (PBO), a P450 inhibitor, significantly increases this compound toxicity in resistant populations, confirming the role of P450s [3]. Glutathione S-transferase (GST) activity is also elevated in some cases [3].
  • Molecular Evidence: Transcriptome analysis of resistant (TetraRS) versus susceptible (SS) strains reveals the upregulation of specific P450 genes, including CYP4M116, CYP6AW1, CYP405D1, CYP6AB269, and CYP4AU1 [1] [4]. Functional validation via nanocarrier-mediated RNAi silencing of these genes successfully increased susceptibility to this compound [1].
  • Inheritance Pattern: Resistance to this compound is autosomal, incompletely dominant, and polygenic [3]. This means the resistance trait is not on the sex chromosomes, is expressed in heterozygotes, and is controlled by multiple genes, complicating its management.
Experimental Protocol: Synergism Bioassay

This assay tests if metabolic enzymes contribute to resistance.

  • Insect Preparation: Use third-instar larvae from both your resistant (R) and susceptible (S) strains.
  • Synergist Application: Pre-treat a group of R and S larvae with a sublethal dose of a synergist like PBO (e.g., via topical application or by dipping leaves in a PBO solution) 1-2 hours before insecticide exposure.
  • Insecticide Bioassay: Conduct a standard leaf-dip bioassay with this compound on the pre-treated groups, along with untreated control groups [3] [1].
  • Data Analysis: Calculate LC50 values. A significant reduction in the LC50 of the R strain after PBO treatment compared to the untreated R group indicates that P450 enzymes are a major resistance mechanism.
Experimental Protocol: Detoxification Enzyme Activity Assay

This protocol directly measures enzyme activity levels.

  • Sample Preparation: Homogenize pools of larvae (R and S strains) in a suitable buffer (e.g., 0.1M phosphate buffer, pH 7.8) and centrifuge to obtain a supernatant containing the enzymes.
  • P450 Activity Measurement: Measure O-deethylase activity using a model substrate like 7-ethoxycoumarin. Monitor the formation of the fluorescent product 7-hydroxycoumarin with a spectrophotometer [1].
  • GST Activity Measurement: Use the model substrate 1-chloro-2,4-dinitrobenzene (CDNB). The conjugation of CDNB to glutathione is measured by the increase in absorbance at 340 nm [3].
  • Statistical Comparison: Express activity as nmol/min/mg protein. Compare the mean activity levels between R and S strains using a t-test or ANOVA. Resistant populations should show statistically significant higher activity.

Proactive Resistance Management Strategies

The following experimental workflows and strategies can be integrated into your research and development programs. For diagrams, ensure text within shapes has high contrast against the background color (e.g., dark text on light backgrounds, light text on dark backgrounds) [5].

workflow Start Start: Suspected Resistance Bioassay Dose-Response Bioassay Start->Bioassay RR Calculate Resistance Ratio (RR) Bioassay->RR LC50 Data Synergist Synergist Bioassay (e.g., with PBO) EnzymeAssay Enzyme Activity Assay Synergist->EnzymeAssay Transcriptomics Transcriptome Analysis (RNA-seq) EnzymeAssay->Transcriptomics FunctionalVal Functional Validation (e.g., RNAi) Transcriptomics->FunctionalVal Mech Identify Mechanism(s) FunctionalVal->Mech Management Implement Management Strategy RR->Synergist If RR > 10 RR->Management If RR is low Mech->Management

Key Management Tactics
  • Rotate Modes of Action: The cross-resistance profile of this compound-resistant strains shows little to no cross-resistance to broflanilide, spinosad, metaflumizone, and indoxacarb [3]. Incorporate these insecticides with different modes of action into a rotation schedule to reduce selection pressure.
  • Avoid Sublethal Doses: Exposure to sublethal concentrations (LC10) of this compound can trigger a hormetic effect in the offspring (F1, F2) of exposed insects, leading to faster development and increased population growth [4]. This can lead to unexpected population resurgence. Ensure field application rates are robust enough to achieve high mortality.
  • Leverage Fitness Costs: Resistance often comes with fitness disadvantages. The YN-Tet strain had a relative fitness of 0.83 and lower fecundity [2]. In the absence of insecticide pressure, resistant populations may decline. Create "refuges" or use periods without this compound application to allow susceptible individuals to outcompete resistant ones.
  • Monitor Resistance Alleles: Develop molecular diagnostics (e.g., PCR-based methods) to detect the overexpression of key P450 genes identified in transcriptome studies [1]. This allows for proactive monitoring of resistance development in field populations before control failures occur.

Accessible Data Presentation for Scientific Communication

When creating charts and graphs for your research, ensure they are accessible to all colleagues [5].

  • Color Contrast: Ensure a minimum 3:1 contrast ratio between data elements (like bars or pie slices) and the background. Use online tools to verify ratios [5].
  • Beyond Color: Do not rely on color alone. Use patterns, shapes, or direct data labels to differentiate lines and bars [5].
  • Supplemental Data: Always provide a data table alongside charts. This aids accessibility and allows other researchers to analyze the raw data [5].

References

Technical Support Guide: Investigating Sublethal Effects of Tetraniliprole on Insect Population Growth

Author: Smolecule Technical Support Team. Date: February 2026

Core FAQ: Understanding Sublethal Effects of Tetraniliprole

What are the documented sublethal effects of this compound on insect population growth?

This compound exposure at sublethal concentrations produces complex, multi-generational effects that significantly impact insect population dynamics. The effects are concentration-dependent and can manifest differently across generations, making this a critical consideration for research design.

Table: Documented Sublethal Effects of this compound Across Insect Species

Insect Species Generations Affected Developmental Effects Reproductive Effects Population Parameters
Tuta absoluta (Tomato Pinworm) F₀ (directly exposed) • Prolonged larval duration • Extended pupal stage • Reduced pupal weight • Reduced adult longevity • Decreased fecundity • Reduced population growth rate
Tuta absoluta (Tomato Pinworm) F₁ & F₂ (progeny) • LC₁₀: Accelerated development • LC₃₀: Further developmental delays • LC₁₀: Enhanced fecundity (hormesis) • LC₃₀: Suppressed reproduction • LC₁₀: Increased population growth • LC₃₀: Further population decline
Spodoptera litura (Tobacco Cutworm) Multiple generations • Altered development rates • Transgenerational hormesis in fecundity • Potential population resurgence
Habrobracon hebetor (Parasitoid Wasp) F₀ (non-target effects) • Reduced survival • Decreased reproduction • Reduced net reproductive rate (R₀)
How does this compound compare to other insecticides in terms of sublethal effects on beneficial insects?

When assessing the environmental safety profile of this compound compared to other insecticides on the parasitoid wasp Habrobracon hebetor, research demonstrates variation in toxicity:

  • This compound: LC₂₅ = 30.8 μg ai/L (highest toxicity to wasps)
  • Flupyradifurone: LC₂₅ = 130.8 μg ai/L
  • Flubendiamide: LC₂₅ = 807 μg ai/L (lowest toxicity to wasps)
  • Spirotetramat: LC₂₅ = 34.2 μg ai/L

These findings suggest that flupyradifurone and flubendiamide may be more suitable options in integrated pest management programs where conservation of beneficial insects is prioritized [1] [2].

Experimental Protocols & Methodologies

Standard Toxicity Bioassay Protocol for this compound

This standardized leaf-dip bioassay method is widely used for assessing this compound toxicity against lepidopteran larvae [3] [4]:

Materials Required:

  • Technical grade this compound (95% purity)
  • Analytical-grade acetone
  • Distilled water with 0.05% Triton X-100
  • Fresh host plant leaves
  • Petri dishes (9 cm diameter × 1.5 cm height) with filter paper

Procedure:

  • Prepare stock solution in acetone and serially dilute in distilled water with 0.05% Triton X-100
  • Immerse fresh leaves in each concentration for 15 seconds
  • Air-dry treated leaves at room temperature for 1-2 hours
  • Place petioles in moistened cotton wool to maintain turgidity
  • Transfer 20 third-instar larvae onto treated leaves (3 replicates per concentration)
  • Maintain at controlled conditions: 25 ± 1°C, 60 ± 5% RH
  • Record mortality after 48 hours (larvae unresponsive to gentle probing considered dead)

Critical Notes:

  • Include control treatment with distilled water + 0.05% Triton X-100 only
  • Use uniform-aged larvae for consistency
  • For Tuta absoluta, reported LC₅₀ values range from 0.029-1.059 mg/L depending on population and larval instar [5] [4]
Transgenerational Life Table Study Protocol

The age-stage, two-sex life table approach provides comprehensive assessment of sublethal effects across generations [3] [5]:

Experimental Design:

  • Concentration Selection: Use sublethal (LC₁₀) and low lethal (LC₃₀) concentrations determined from bioassays
  • F₀ Generation: Expose third-instar larvae to selected concentrations
  • F₁ & F₂ Generations: Rear progeny without additional exposure to assess transgenerational effects
  • Sample Size: Minimum 70 surviving larvae per treatment group recommended

Parameters Monitored:

  • Developmental Parameters: Larval duration, pupal duration, pupation rate, emergence rate
  • Reproductive Parameters: Adult longevity, fecundity (eggs/female), egg hatchability
  • Population Parameters: Net reproductive rate (R₀), intrinsic rate of increase (r), mean generation time (T), finite rate of increase (λ)
  • Molecular Analyses: Gene expression (Vg, VgR, JHBP, CYP genes), antioxidant enzyme activities

Technical Considerations:

  • Maintain control groups under identical conditions without insecticide
  • Monitor all individuals daily until death for accurate life table construction
  • Preserve tissue samples at -80°C for molecular analyses

G F0 F₀ Generation Third-instar Larvae LC10 LC₁₀ Treatment (Sublethal) F0->LC10 LC30 LC₃₀ Treatment (Low Lethal) F0->LC30 F0_Effects Direct Effects: • Prolonged development • Reduced pupal weight • Decreased fecundity • Downregulated Vg, VgR, JHBP LC10->F0_Effects LC30->F0_Effects F1_LC10 F₁ Generation (LC₁₀) Hormetic Effects: • Accelerated development • Enhanced fecundity • Upregulated Vg, VgR, JHBP • Population resurgence risk F0_Effects->F1_LC10 Transgenerational Effects F1_LC30 F₁ Generation (LC₃₀) Negative Effects: • Further developmental delays • Suppressed reproduction • Continued population decline F0_Effects->F1_LC30 Transgenerational Effects F2_LC10 F₂ Generation (LC₁₀) Persistent Hormesis: • Sustained population growth • Continued gene upregulation F1_LC10->F2_LC10 Persistent Effects F2_LC30 F₂ Generation (LC₃₀) Persistent Negatives: • Ongoing population suppression F1_LC30->F2_LC30 Persistent Effects

Diagram 1: Transgenerational Effects of Sublethal this compound Exposure. This workflow illustrates the complex multi-generational responses observed in Tuta absoluta and other insect species following exposure to different this compound concentrations.

Molecular Mechanisms & Signaling Pathways

Gene Expression Analysis in Sublethal Effects

Research has identified key molecular pathways involved in this compound's sublethal effects:

Reproduction-Related Genes:

  • Vitellogenin (Vg) and Vitellogenin Receptor (VgR): Critical for yolk protein formation and transport to oocytes
  • Juvenile Hormone Binding Protein (JHBP): Involved in hormone-mediated reproduction regulation
  • Expression Patterns: Downregulated in directly exposed (F₀) generations but upregulated in progeny (F₁, F₂) at LC₁₀, explaining transgenerational hormesis [3] [4]

Detoxification Genes:

  • Cytochrome P450 monooxygenases (CYP4M116, CYP6AW1): Persistently upregulated across all generations
  • Glutathione S-transferases (GSTs): Involved in antioxidant defense and insecticide metabolism
  • Biochemical Markers: Increased activities of superoxide dismutase (SOD), catalase (CAT), and GSTs indicate oxidative stress response [5]
ROS-Mediated Detoxification Pathway

Recent research has elucidated the ROS/CncC signaling pathway as a fundamental mechanism regulating insect midgut detoxification processes:

G AANAT1 AANAT1 Activity BiogenicAmines Biogenic Amine Accumulation AANAT1->BiogenicAmines Knockdown/Knockout ROS Reactive Oxygen Species (ROS) Level BiogenicAmines->ROS Decreases CncC_Maf CncC/Maf Pathway Activation ROS->CncC_Maf Activates DetoxGenes Detoxification Gene Expression (CYPs, GSTs, UGTs) CncC_Maf->DetoxGenes Upregulates EnzymeActivity Detoxification Enzyme Activity DetoxGenes->EnzymeActivity Increases Resistance Insecticide Resistance EnzymeActivity->Resistance Enhances AANAT1_normal Normal AANAT1 Function AANAT1_normal->AANAT1

Diagram 2: ROS-Mediated Detoxification Pathway in Insect Midgut. This mechanism illustrates how AANAT1 regulates detoxification gene expression through the ROS/CncC pathway, influencing insecticide susceptibility in species like Bactrocera dorsalis and Aedes aegypti [6].

Troubleshooting Common Experimental Challenges

Unexpected Population Growth in Progeny Generations

Problem: Researchers observing increased population growth in F₁ or F₂ generations despite lethal effects on F₀.

Explanation: This represents transgenerational hormesis - a well-documented phenomenon where sublethal insecticide exposure stimulates biological performance in subsequent generations [3] [7] [4].

Solutions:

  • Include multiple generations in study designs (minimum F₀-F₂)
  • Use both LC₁₀ and LC₃₀ concentrations to capture concentration-dependent effects
  • Monitor gene expression changes (Vg, VgR, CYP genes) to explain mechanistic basis
  • Consider implications for field resistance management in publications
Rapid Resistance Development in Laboratory Populations

Problem: Significant decreased susceptibility to this compound observed after few generations of selection.

Documented Evidence:

  • Spodoptera litura developed 4.9-fold resistance after 12 generations of laboratory selection
  • Field populations show variation in baseline susceptibility
  • Cross-resistance with other diamides documented
  • Cytochrome P450-mediated detoxification identified as primary resistance mechanism [7]

Management Strategies:

  • Establish baseline susceptibility for your study population
  • Implement rotational schemes with non-diamide insecticides
  • Monitor resistance allele frequency in maintained colonies
  • Consider combination with synergists like PBO for resistance mechanism identification
High Variability in Sublethal Effect Measurements

Problem: Inconsistent results in life history parameter measurements across replicates.

Standardization Recommendations:

  • Use uniform-aged larvae (synchronize hatching within 12-hour windows)
  • Maintain consistent rearing conditions (25 ± 1°C, 60 ± 5% RH, photoperiod 16:8 L:D)
  • Implement blind scoring procedures for developmental assessments
  • Use large enough sample sizes (minimum 70 individuals per treatment)
  • Include positive and negative controls in molecular analyses

Data Interpretation & Risk Assessment

Key Population Parameters for Impact Assessment

When evaluating this compound's population-level effects, these demographic parameters provide the most comprehensive assessment:

Table: Critical Population Parameters for this compound Impact Assessment

Parameter Symbol Interpretation Significant Findings
Net Reproductive Rate R₀ Number of female offspring produced per female Decreased from 71.33 (control) to 50.25 in H. hebetor [1]
Intrinsic Rate of Increase r Population growth rate per capita Significant reduction in F₁ Tuta absoluta at LC₃₀ [5]
Finite Rate of Increase λ Multiplication factor per unit time LC₁₀ increased while LC₃₀ decreased in F₁ Tuta absoluta [3]
Mean Generation Time T Average time between generations Prolonged in this compound-exposed populations [5]
Gross Reproductive Rate GRR Total offspring per female without mortality Significantly affected in transgenerational studies [8]
Ecological Risk Assessment Considerations

Resistance Risk Assessment:

  • Realized heritability (h²) of this compound resistance in Spodoptera litura: 0.1415
  • Projected generations for 10-fold resistance: 14 generations under continuous selection
  • Field-evolved resistance ratios: 4.9-68.45 fold depending on species and population [8] [7]

Non-Target Risk Assessment:

  • This compound showed highest toxicity to parasitoid wasp H. hebetor among tested insecticides
  • Residual degradation half-life: 1.23-1.51 days on maize crops
  • Terminal residues at harvest: below 0.01 mg/kg (within acceptable limits) [1] [9]

References

cross-resistance between tetraniliprole and other diamides

Author: Smolecule Technical Support Team. Date: February 2026

Mechanisms of Cross-Resistance

Researchers encountering control failures with tetraniliprole should first investigate these two primary resistance pathways.

  • Target-Site Mutations (RyR): This is a major mechanism where point mutations in the insect's Ryanodine Receptor reduce the binding affinity of diamide insecticides. These mutations often confer broad cross-resistance within the diamide class.

    • Key Mutations: The most common resistance mutations identified across multiple species include I4790M (or its homologues like I4758M in Chilo suppressalis) and G4946E [1] [2] [3].
    • Structural Impact: Cryo-EM structures reveal that these mutations perturb the local structure of the RyR, directly reducing the binding affinity and altering the binding pose of diamides like this compound and chlorantraniliprole [3].
    • Cross-Resistance Pattern: This mechanism typically leads to strong cross-resistance between this compound and chlorantraniliprole [4] [1] [2]. For example, a chlorantraniliprole-resistant strain of Spodoptera litura exhibited 591-fold cross-resistance to this compound [2].
  • Metabolic Detoxification: This mechanism involves the overproduction of detoxification enzymes, particularly cytochrome P450 monooxygenases (P450s), which break down the insecticide before it can reach its target.

    • Key Genes: In Tuta absoluta, genes such as CYP405D1, CYP6AB269, CYP4AU1, CYP4M116, and CYP6AW1 have been linked to this compound resistance [5] [6] [7].
    • Cross-Resistance Pattern: Metabolic resistance can lead to cross-resistance with various insecticides, but its profile depends on the specific enzymes involved. It is a frequent co-factor in diamide resistance [8] [7].

Documented Cases of Cross-Resistance

The table below summarizes quantitative cross-resistance data from recent studies on various insect pests.

Insect Pest Selected Strain Cross-resistance to Chlorantraniliprole Cross-resistance to Other Insecticides Primary Proposed Mechanism
Rice Stem Borer (Chilo suppressalis) Tet-R (Lab-selected) Yes (RR: 27.7 to 806.8 in field strains) [1] Information Not Specified RyR target-site mutations (Y4667C, Y4667D, I4758M, Y4891F) [1]
Tomato Pinworm (Tuta absoluta) YN-Tet (Lab-selected) Yes (12.9-fold RR after 17 gens) [4] Flubendiamide [4] Metabolic detoxification (P450s) [4]
Asian Corn Borer (Ostrinia furnacalis) ACB-TLR (Lab-selected) Yes (2.10-fold RR) [9] No cross-resistance to emamectin benzoate or deltamethrin [9] Information Not Specified
Tobacco Cutworm (Spodoptera litura) Tet-R (Lab-selected) Yes [8] Cyantraniliprole, flubendiamide [8] Metabolic detoxification (P450s) [8]
Tobacco Cutworm (Spodoptera litura) BM28x (Field-evolved) Yes (Parent strain) Cyantraniliprole (262-fold), this compound (591-fold) [2] RyR target-site mutation [2]

RR: Resistance Ratio; gens: generations

Experimental Protocols & Troubleshooting

Here are detailed methodologies and FAQs to address common experimental challenges.

Key Experimental Protocols

1. Establishing a Resistance Baseline and Monitoring

  • Diet Incorporation Bioassay: This is a standard method for larvae. serially dilute the technical-grade insecticide in a solvent and mix it thoroughly into a defined artificial diet. Introduce age-synchronized larvae and record mortality after a set period (e.g., 48-72 hours) [9].
  • Leaf Dip Bioassay: For leaf-feeding insects, dip leaves into the insecticide solutions, allow them to dry, and place them in containers with larvae. This method simulates residual contact [6].
  • Data Analysis: Use probit analysis (e.g., with PoloPlus software) to calculate LC₅₀ (median lethal concentration) values and their confidence limits. The Resistance Ratio (RR) is calculated as LC₅₀ of the field strain / LC₅₀ of the susceptible laboratory strain [8] [9].

2. Investigating Resistance Mechanisms

  • Synergism Assays: To test for metabolic resistance, pre-treat insects with sublethal doses of enzyme inhibitors like Piperonyl Butoxide (PBO) for P450s. A significant decrease in the LC₅₀ value after synergist treatment indicates involvement of metabolic detoxification [2].
  • Biochemical Enzyme Assays: Measure the activity of detoxification enzymes (P450s, esterases, GSTs) in resistant versus susceptible strains using spectrophotometric methods and specific substrates [4].
  • Molecular Analysis: Use RNA-seq and RT-qPCR to identify and validate overexpression of detoxification genes [5] [7]. For target-site resistance, use PCR-based methods (e.g., PCR-RFLP, sequencing) to screen for known RyR mutations in field populations [1].

The following diagram illustrates the workflow for diagnosing resistance mechanisms.

resistance_diagnosis start Observed Control Failure with this compound bioassay Conduct Toxicity Bioassay (LC50) start->bioassay decision1 Significant Resistance Ratio? bioassay->decision1 synergism Perform Synergism Assay (e.g., with PBO) decision1->synergism Yes baseline Establish Baseline Susceptibility decision1->baseline No decision2 Synergism Ratio > 2? synergism->decision2 metabolic Confirm Metabolic Resistance: - Enzyme Assays - Gene Expression (qPCR) decision2->metabolic Yes target_site Confirm Target-Site Resistance: - Sequence RyR Gene - Screen for Known Mutations decision2->target_site No

Frequently Asked Questions (FAQs)

Q1: If my field population is already resistant to chlorantraniliprole, should I expect this compound to be effective?

  • A: Most likely not. Current evidence indicates a high risk of strong cross-resistance. It is recommended to assume this compound will have reduced efficacy and to choose an insecticide with a different mode of action (e.g., spinetoram, emamectin benzoate, or Bt proteins like Vip3A) for your rotational strategy [4] [2].

Q2: Can sublethal concentrations of this compound influence resistance development?

  • A: Yes. Sublethal exposure (e.g., at the LC₁₀) can cause transgenerational hormetic effects, where the offspring (F1, F2) of exposed pests show increased population growth rates, potentially leading to resurgence. This underscores the importance of applying fully lethal doses [6].

Q3: How can I confirm the functional role of an overexpressed P450 gene in resistance?

  • A: The most conclusive method is RNA interference (RNAi). You can use nanocarrier-mediated dsRNA delivery to silence the candidate P450 gene in vivo. If susceptibility to this compound is significantly restored in the silenced insects, it confirms the gene's functional role in resistance [5] [7].

Q4: Are there fitness costs associated with this compound resistance?

  • A: Yes, laboratory-selected resistant strains often show significant fitness costs, such as prolonged larval development, reduced pupation rates, and lower overall relative fitness. This means that in the absence of insecticide pressure, resistant populations may decline, favoring the re-establishment of susceptible individuals [1] [9].

References

nanocarrier-mediated dsRNA delivery for resistance management

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions & Troubleshooting

Here are answers to some commonly encountered experimental issues:

  • Q1: My dsRNA appears degraded before cellular uptake, leading to low RNAi efficiency. What could be the cause?

    • A1: This is often due to nuclease activity in the experimental environment (e.g., cell culture medium, insect hemolymph, or gut fluid) [1]. Solution: Ensure your nanocarrier fully encapsulates the dsRNA. Cationic polymers can protect dsRNA via electrostatic bonding, forming a complex that shields it from nucleases [2]. Include a stability test by incubating your dsRNA-nanocarrier complex in the relevant biological fluid (e.g., hemolymph) and check integrity on a gel compared to naked dsRNA.
  • Q2: I observe good cellular uptake but poor gene silencing. Why?

    • A2: The issue is likely within the cellular trafficking pathway. The dsRNA might be trapped in endosomes and degraded in lysosomes [1]. Solution: Consider nanocarriers that promote endosomal escape. Some cationic polymers can act as "proton sponges" in the endosome's acidic environment, causing it to swell and rupture, releasing the dsRNA into the cytoplasm [1]. Verify that your nanocarrier system includes this functionality.
  • Q3: My experiment works in cell culture but fails in a whole-organism model (e.g., insect). What should I check?

    • A3: Systemic delivery barriers are likely the cause. Solutions: [2]
      • Targeting: Functionalize your nanocarrier with ligands that target specific tissues.
      • Stability: The nanocarrier may be unstable in the organism's circulatory system or fail to cross biological barriers like the gut wall or the plant cuticle. Re-formulate for improved stability.
      • pH: Check the pH stability of your formulation. dsRNA is generally stable at acidic pH (4.0-5.0) but degrades rapidly in alkaline environments, such as the gut of Orthoptera, Diptera, and Hymenoptera [2].
  • Q4: How can I confirm that my nanocarrier is successfully binding and protecting the dsRNA?

    • A4: Use a combination of these methods:
      • Gel Retardation Assay: A successful binding of dsRNA to a cationic nanocarrier will cause a shift or complete retention of the dsRNA band in the gel well due to the formation of a large complex [1].
      • Nuclease Protection Assay: Incubate both naked dsRNA and the nanocarrier-dsRNA complex with RNase. If protected, the complexed dsRNA will remain intact on a gel while the naked dsRNA is degraded [1].
      • Dynamic Light Scattering (DLS) and Zeta Potential: After binding, you should see an increase in nanoparticle size (DLS) and a shift in surface charge (Zeta Potential) towards the charge of your nanocarrier.

Nanocarrier Performance Data

The table below summarizes data from recent studies on various nanocarriers used for dsRNA delivery, which can help in selecting an appropriate system.

Table 1: Performance of Selected Nanocarriers for dsRNA Delivery

Target Organism Nanocarrier Type Target Gene(s) Key Outcome: Improved Stability Key Outcome: Improved RNAi Efficiency Citation
Helicoverpa armigera Chitosan JHAMT, ACHE Yes Yes [2]
Aphis gossypii Star Polycation (SPC) CYP6CY3 Yes Yes [2]
Spodoptera exigua Guanidine-containing polymers CHSB Yes Yes [2]
Spodoptera exigua Novel nanodelivery system - Protected from SeRNases Significant improvement [1]
Fusarium graminearum (Fungus) Layered Double Hydroxide (LDH) nanosheets Pathogenicity genes Enhanced environmental stability Effective gene silencing & disease control [3] [4]

Detailed Experimental Protocols

Here are standardized protocols for key experiments in nanocarrier-dsRNA research.

Protocol 1: Assessing dsRNA Protection from Nucleases

This protocol is crucial for verifying that your nanocarrier effectively shields dsRNA from degradation [1].

  • Preparation: Create three samples:
    • Sample A: Naked dsRNA (positive control for degradation).
    • Sample B: Your nanocarrier-dsRNA complex.
    • Sample C: Naked dsRNA without nuclease (negative control).
  • Incubation: Add a volume of nuclease-containing solution (e.g., RNase, or gut extract from your target organism) to Samples A and B. Add nuclease-free buffer to Sample C. Incubate at the organism's relevant physiological temperature (e.g., 26°C for insects) for a set time (e.g., 30 minutes).
  • Termination & Analysis: Stop the reaction with a stop solution (e.g., EDTA). Run all samples on an agarose gel.
  • Expected Result: A successful nanocarrier will result in Sample B showing an intact dsRNA band similar to Sample C, while Sample A (naked dsRNA) will show a degraded smear.

Protocol 2: Validating Gene Silencing Efficiency via RT-qPCR

This protocol confirms the functional outcome of your delivery system at the mRNA level [1].

  • Treatment: Apply your nanocarrier-dsRNA complex to your experimental model (cells, insects, plants). Include controls: a negative control (e.g., untreated) and a control with naked dsRNA.
  • RNA Extraction: After an appropriate incubation period (e.g., 24-48 hours), harvest the tissue of interest and extract total RNA using a commercial kit.
  • cDNA Synthesis: Synthesize first-strand cDNA using a reverse transcription kit with 1 µg of total RNA.
  • qPCR: Perform quantitative PCR using gene-specific primers for your target gene and a stable reference gene (e.g., β-actin). Use the 2−ΔΔCT method to calculate the relative expression levels of the target gene in treated groups compared to controls.
  • Expected Result: Successful delivery and RNAi will show a significant reduction in the target mRNA level in the group treated with the nanocarrier-dsRNA complex compared to all control groups.

Mechanistic Diagrams

The following diagrams illustrate the core mechanisms involved in nuclease protection and the experimental workflow for validating dsRNA-nanocarrier complexes.

Diagram 1: Mechanism of Nanocarrier Protection Against dsRNA Degradation

G Mechanism of Nanocarrier Protection dsRNA dsRNA Complex Complex dsRNA->Complex  Electrostatic  Binding Nuclease Nuclease Nuclease->Complex  Attacks Nanocarrier Nanocarrier Nanocarrier->Complex Protected Protected Complex->Protected  Shielding  Effect

Diagram 2: Experimental Workflow for dsRNA-Nanocarrier Validation

G dsRNA-Nanocarrier Validation Workflow Start Start Formulate Formulate Nanocarrier-dsRNA Complex Start->Formulate ProtectAssay Nuclease Protection Assay Formulate->ProtectAssay  In Vitro CellUptake Cellular Uptake Analysis (e.g., Imaging) ProtectAssay->CellUptake  Protection  Confirmed GeneSilence Gene Silencing Validation (RT-qPCR) CellUptake->GeneSilence  Uptake  Confirmed InVivo In Vivo Efficacy Testing GeneSilence->InVivo  Silencing  Confirmed End End InVivo->End  Efficacy  Validated

References

detoxification enzyme activity tetraniliprole exposure

Author: Smolecule Technical Support Team. Date: February 2026

Detoxification Enzyme Responses to Tetraniliprole

Research indicates that cytochrome P450 monooxygenases (P450s) are critically involved in metabolic resistance to this compound. The following table summarizes key findings from recent studies on specific P450 genes and their roles.

Insect Species Key Detoxification Enzymes/Genes Identified Experimental Method Major Finding / Role in Tolerance
Fall Armyworm (Spodoptera frugiperda) CYP340L16 [1] RNA interference (RNAi) Silencing significantly increased susceptibility to this compound, spinetoram, and emamectin benzoate [1].
Fall Armyworm (Spodoptera frugiperda) CYP340AX8v2, CYP9A75, CYP341B17v2 [1] RNA interference (RNAi) Knockdown significantly increased sensitivity specifically to This compound [1].
Fall Armyworm (Spodoptera frugiperda) 67 differentially expressed P450 genes [1] Transcriptome analysis & qRT-PCR Genome-wide screening revealed numerous P450 genes responsive to this compound and other insecticides [1].
Tomato Pinworm (Tuta absoluta) CYP4M116, CYP6AW1 [2] RT-qPCR These P450 genes were overexpressed and persisted across three generations (F0, F1, F2) after sublethal this compound exposure [2].

Experimental Protocols for Enzyme Activity Analysis

Here are detailed methodologies for key experiments you can adapt in your research.

Protocol 1: Toxicity Bioassays for LC10/LC30 Determination

This standardized protocol is used to determine sublethal concentrations for subsequent studies on sublethal and transgenerational effects [2].

  • Insecticide Preparation: Prepare a stock solution of technical grade (e.g., 95% purity) this compound in a solvent like acetone. Create a series of concentrations (e.g., 0.0078 to 0.5 mg/L) by serial dilution in distilled water containing a surfactant like 0.05% Triton X-100 [2].
  • Leaf-Dip Treatment: Immerse fresh host plant leaves (e.g., tomato) in each insecticide concentration for 15 seconds. Air-dry the leaves at room temperature for 1-2 hours. Wrap petioles in moistened cotton wool to maintain turgor [2].
  • Larval Exposure: Place the treated leaves in Petri dishes lined with filter paper. Transfer uniform-aged third-instar larvae (e.g., 20 larvae per replicate) onto the treated leaves. Include a control treated with solvent and surfactant only [2].
  • Data Collection & Analysis: Record larval mortality at a set time point (e.g., 48 hours post-treatment). Larvae that are unresponsive to gentle probing with a fine brush are considered dead. Use probit analysis to calculate the LC10 and LC30 values [2].
Protocol 2: Investigating Gene Expression via RNA Interference (RNAi)

This protocol, derived from a study on Spodoptera frugiperda, is used to functionally validate the role of specific P450 genes in insecticide tolerance [1].

  • dsRNA Synthesis: Design and synthesize double-stranded RNA (dsRNA) targeting the coding sequence of your gene of interest (e.g., CYP340L16). Synthesize a control dsRNA for a non-target gene (e.g., GFP) [1].
  • Larval Injection: Micro-inject a precise volume (e.g., 0.5 µL) of the synthesized dsRNA (at a specific concentration, e.g., 2000 ng/µL) into the hemocoel of the insect larvae (e.g., early third-instar). Anesthetize larvae on ice prior to injection [1].
  • Insecticide Bioassay: After a recovery period (e.g., 24 hours), treat the dsRNA-injected larvae with this compound using a method like the leaf-dip bioassay described above [1].
  • Phenotype Assessment: Record larval mortality over time and compare the mortality rates between the gene-silenced group and the control group. Increased mortality in the silenced group confirms the gene's role in detoxification and tolerance [1].

FAQs on this compound and Detoxification

Q1: What are the primary enzymatic pathways involved in this compound detoxification? The primary pathway involves Cytochrome P450 monooxygenases (P450s or CYPs) [1] [2]. These enzymes catalyze phase I reactions, such as oxidation, which can modify the insecticide molecule, leading to its detoxification. Glutathione S-transferases (GSTs) may also play a role, as they are key phase II enzymes that conjugate activated toxins with glutathione for excretion [3] [4].

Q2: Can sublethal exposure to this compound lead to unintended effects on insect populations? Yes. Sublethal exposure (e.g., at the LC10 level) can trigger hormesis, a phenomenon where low levels of a stressor stimulate beneficial biological effects [2]. In Tuta absoluta, sublethal this compound exposure in the parental generation (F0) caused negative effects, but promoted faster development and increased population growth in the offspring (F1 and F2 generations). This highlights a significant risk of population resurgence at sublethal concentrations [2].

Q3: Besides metabolic enzymes, what other molecular factors can influence tolerance to this compound? MicroRNAs (miRNAs) play a significant regulatory role. A study in Spodoptera frugiperda identified 30 differentially expressed miRNAs following this compound exposure. Functional validation showed that oversupply of miR-278-5p significantly increased mortality upon this compound exposure, indicating its role in regulating the insecticide's efficacy [5].

Experimental Workflow & Signaling Pathways

The following diagrams outline the general workflow for investigating detoxification enzymes and the specific P450-mediated signaling pathway involved in this compound detoxification.

G start Start: Define Research Objective prep Insect Rearing & Sample Prep start->prep bioassay Toxicity Bioassay (LC determination) prep->bioassay exp Sublethal Exposure (LC10/LC30) bioassay->exp data1 Phenotypic Data Collection exp->data1 mol Molecular Analysis data1->mol data2 Gene/Protein Expression Data mol->data2 val Functional Validation (e.g., RNAi) data2->val data3 Validation Data (Mortality) val->data3 end End: Data Integration & Conclusion data3->end

Diagram 1: Generalized experimental workflow for investigating detoxification enzyme activity in response to this compound exposure. Key steps include toxicity bioassays, molecular analysis, and functional validation.

G Tet This compound Exposure Rec Cellular Uptake Tet->Rec SR Stress Response (Oxidative Stress, etc.) Rec->SR Sig Signaling Pathways (e.g., MAPK, Nrf2) SR->Sig Pexp P450 Gene Expression ↑ Sig->Pexp Sig->Pexp Activates Transcription Pact P450 Enzyme Activity ↑ Pexp->Pact Detox This compound Detoxification Pact->Detox Pact->Detox Oxidation/Modification Tol Increased Insecticide Tolerance Detox->Tol

Diagram 2: Proposed signaling and metabolic pathway of P450-mediated detoxification of this compound in insects. Exposure triggers cellular stress and signaling pathways that lead to increased P450 expression and activity, resulting in detoxification and tolerance.

References

tetraniliprole versus chlorantraniliprole efficacy study

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy and Key Characteristics at a Glance

The following table summarizes the available data on the efficacy and properties of both insecticides. Note that direct comparative data is not available for all parameters.

Parameter Tetraniliprole Chlorantraniliprole
Primary Target Pests Larvae of Lepidoptera, Coleoptera, Diptera [1] Broad-spectrum; cabbage loopers, corn borers, armyworms, cutworms [2]
Mode of Action Ryanodine receptor (RyR) modulator (IRAC Group 28) [3] [1] Ryanodine receptor (RyR) modulator (IRAC Group 28) [4] [2]
Systemic Activity Information not available in search results Xylem-mobile; moves upward in the plant from soil/seed applications [4]
Efficacy (Lab LC₅₀) 0.029 mg/L (3rd instar Tuta absoluta larvae) [1] >90% mortality (Corn earworm on new soybean leaves after R3 application) [4]
Resistance Cases 20.8-fold resistance in Tuta absoluta after 8 generations of selection [3] Recorded resistance in various pests [2]
Key Resistance Mechanism Overexpression of cytochrome P450 genes (e.g., CYP405D1) [3] Overexpression of cytochrome P450 enzymes [3]
Sublethal/Transgenerational Effects Hormesis (population resurgence) at LC₁₀ in F1/F2 generations [1] Information not available in search results
Environmental Persistence Information not available in search results Highly persistent [2]
Toxicity to Non-Targets Minimal toxicity to non-target mammals [1] Highly toxic to aquatic invertebrates; low toxicity to bees and earthworms [2]

Detailed Experimental Protocols

For researchers looking to replicate or evaluate these studies, here are the detailed methodologies from the key papers.

Toxicity Bioassay for this compound against Tuta absoluta [1] [5]
  • Insect Rearing: A susceptible strain of T. absoluta was maintained on pesticide-free tomato plants at 25 ± 1°C, 60 ± 5% relative humidity, and a 16:8 (Light:Dark) photoperiod.
  • Insecticide Preparation: A stock solution was prepared using technical grade (95% purity) this compound in analytical-grade acetone. This was serially diluted in distilled water containing 0.05% Triton X-100 to create seven concentrations ranging from 0.0078 to 0.5 mg/L.
  • Leaf-Dip Bioassay: Fresh tomato leaves were dipped in each insecticide concentration for 15 seconds and air-dried. The petioles were wrapped in moist cotton to maintain turgor.
  • Larval Exposure: Twenty third-instar larvae were transferred to treated leaves in Petri dishes for each replication. The control treatment used leaves dipped in the 0.05% Triton X-100 solution only.
  • Data Recording: Larval mortality was assessed 48 hours post-treatment. Larvae that did not respond to gentle probing with a fine brush were considered dead. Data were analyzed using PoloPlus 2.0.
Systemic and Residual Efficacy of Chlorantraniliprole in Soybean [4]
  • Field Application: Chlorantraniliprole was applied as a foliar spray to soybean plots at the V4 (vegetative) and R3 (reproductive) growth stages.
  • Sample Collection:
    • Residual Efficacy: 10 leaves that were present at the time of application were collected from each plot at various intervals.
    • Systemic Efficacy: 10 newly emerged leaves that were not present during application were collected.
    • Pod Assay: 10 pods were removed from each plot at the R5.5 growth stage.
  • Laboratory Bioassay: Corn earworm (Helicoverpa zea) larvae from a lab-reared colony were placed on the collected plant materials (old leaves, new leaves, pods).
  • Data Recording: Mortality of H. zea larvae was recorded. Significant mortality on new leaves demonstrated systemic, upward movement of the insecticide, while mortality on old leaves indicated residual activity.

Molecular Mechanisms and Resistance

Both insecticides share a primary mode of action but can face resistance through similar and distinct mechanisms. The following diagram illustrates the key pathways.

resistance_mechanisms cluster_main cluster_resistance Node1 This compound/Chlorantraniliprole Application Node2 Binds to Ryanodine Receptors (RyR) Node1->Node2 Node3 Unregulated Calcium Release Node2->Node3 Node4 Muscle Contractions, Paralysis, Death Node3->Node4 R1 Resistance Development R2 Metabolic Resistance (P450 Overexpression) R1->R2 R3 Target-Site Mutation (RyR Mutation) R1->R3 R4 Detoxification of Insecticide R2->R4 R5 Reduced Binding Affinity R3->R5 R6 Control Failure & Population Resurgence R4->R6 R5->R6

Figure 1. Insecticide Action and Resistance Pathways
  • Shared Target Site: Both this compound and chlorantraniliprole are diamides classified as ryanodine receptor (RyR) modulators (IRAC Group 28) [3] [2]. They bind to RyRs in muscle cells, causing unregulated release of calcium ions from intracellular stores. This leads to muscle contractions, paralysis, and ultimately insect death [3] [1].
  • Key Resistance Mechanisms:
    • Metabolic Detoxification: A primary resistance mechanism is the overexpression of cytochrome P450 genes. In Tuta absoluta, P450 genes like CYP405D1, CYP6AB269, and CYP4AU1 were significantly upregulated in a this compound-resistant strain, enhancing the insect's ability to break down the insecticide [3]. This mechanism also confers cross-resistance to chlorantraniliprole [3].
    • Target-Site Mutation: Resistance can also occur through mutations in the ryanodine receptor gene itself, which reduce the binding affinity of the diamide insecticides [3].

Research Implications and Considerations

  • Resistance Management is Critical: The observed cross-resistance between this compound and chlorantraniliprole [3] means that rotating between these two diamides may not be an effective resistance management strategy. It is crucial to incorporate insecticides with different modes of action (different IRAC groups) into pest control programs.
  • Sublethal Effects Can Be Counterproductive: The transgenerational hormesis induced by sublethal doses of this compound is a significant finding [1]. While the directly exposed (F0) generation shows reduced fitness, their offspring (F1, F2) can exhibit faster development and increased reproduction, potentially leading to rapid population resurgence. This underscores the importance of applying effective doses to avoid sublethal exposure.
  • Consider the Application Method: Chlorantraniliprole's systemic, xylem-mobile properties [4] allow it to be applied via seed treatment or soil drench, protecting new growth. This compound's translocation patterns are less clear from the available data, which may influence the choice of application method for specific pest scenarios.

References

Comparative Toxicity of Insecticides Against Spodoptera frugiperda

Author: Smolecule Technical Support Team. Date: February 2026

Insecticide (Active Ingredient) Class Key Efficacy Findings Study Context
Tetraniliprole Diamide Effective as seed treatment; provides systemic control [1]. Maize seed treatment, field & lab bioassay [1]
Spinetoram Spinosyn Lowest larval count (0.12 larvae/plant); highest crop water productivity (2.78 kg/m³) [2]. Foliar spray, field trial [2]
Chlorantraniliprole Diamide Sublethal concentrations (LC30) reduced pupation rate & fecundity in F0/F1 generations [3]. Lab study on sublethal effects [3]
Flubendiamide Diamide Effective; lower larval count (0.37 larvae/plant) [2]. Foliar spray, field trial [2]
Chlorfenapyr Halogenated pyrrole Less effective (0.92 larvae/plant) [2]. Foliar spray, field trial [2]

Detailed Experimental Protocols

The data in the table above were derived from standardized experimental methods crucial for reproducibility.

  • Field Bioefficacy (Seed Treatment): One study evaluated seed treatments by coating maize seeds with insecticides and sowing them in field plots [1]. They assessed larval damage and plant infestation levels at regular intervals (e.g., 6, 10, 14 days after emergence) to determine protection efficacy [1].
  • Field Toxicity (Foliar Spray): Another trial applied insecticides as foliar sprays at the crop's scratching stage [2]. Researchers counted live larvae on plants at 1, 3, 5, and 7 days after application to determine mortality and population reduction [2].
  • Laboratory Sublethal Effects: To study sublethal impacts, third-instar larvae were fed an artificial diet treated with a low concentration (LC30) of the insecticide [3]. Subsequent observations were made on development time, pupation rate, emergence rate, and fecundity across the F0 and F1 generations [3].

Mechanism of Action Diagram

This compound belongs to the diamide class, which has a specific mode of action. The following diagram illustrates its pathway.

G Diamide Insecticide Mode of Action on Ryanodine Receptors Diamide Diamide RyR Ryanodine Receptor (RyR) Diamide->RyR Binds to CaRelease Uncontrolled Calcium Release RyR->CaRelease Activates MuscleContraction Impaired Muscle Contraction CaRelease->MuscleContraction Leads to Outcome Feeding Cessation Paralysis Insect Death MuscleContraction->Outcome Resulting in

Key Insights for Researchers

  • Consider Sublethal Effects: While diamides like this compound and Chlorantraniliprole are highly effective, be aware that sublethal exposures can affect pest population dynamics over time [3].
  • Monitor for Cross-Resistance: There is a documented risk of cross-resistance between different diamides [4]. This compound-resistant insects may also show resistance to Chlorantraniliprole [4].
  • Evaluate Application Methods: this compound has shown effectiveness as a seed treatment [1], which can protect early crop stages. Spinetoram has demonstrated excellent efficacy as a foliar spray [2]. The choice of application method should be part of an integrated pest management strategy.

References

tetraniliprole indoxacarb flubendiamide field comparison

Author: Smolecule Technical Support Team. Date: February 2026

Insecticide Profile and Efficacy Comparison

The table below summarizes the key characteristics and available field efficacy data for the three insecticides.

Insecticide Chemical Class / Mode of Action (IRAC Group) Target Pests (Examples from Literature) Reported Field Efficacy (against specific pests)
Tetraniliprole Diamide / Ryanodine receptor modulator (Group 28) [1] Lepidopteran (e.g., Spodoptera litura), Coleopteran, Dipteran [1] Specific comparative field efficacy data not found in search results.
Indoxacarb Oxadiazine / Sodium channel blocker (Group 22) [2] Lepidopteran (e.g., Helicoverpa armigera, Spodoptera frugiperda), some Coleopteran and sucking pests [2] 75.23% mortality against H. armigera (tomato fruit borer) after 6 days; outperformed emamectin benzoate and flubendiamide in one study [3].
Flubendiamide Diamide / Ryanodine receptor modulator (Group 28) [4] Lepidopteran (e.g., Spodoptera litura, H. armigera) [4] 61.10% mortality against H. armigera (tomato fruit borer) after 4 days; lower than chlorantraniliprole and indoxacarb in one study [3].
Chlorantraniliprole Diamide / Ryanodine receptor modulator (Group 28) [4] Lepidopteran (e.g., Spodoptera litura, H. armigera) [4] 65.41% mortality against H. armigera (tomato fruit borer) after 6 days [3].

Detailed Experimental Data and Findings

Resistance and Cross-Resistance Concerns

  • This compound: Laboratory selection of Spodoptera litura (tobacco cutworm) for 12 generations led to a 4.9-fold increase in resistance. Field populations showed low to high variability in resistance, with a realized heritability (h²) of 0.14. Cross-resistance to other diamides (chlorantraniliprole, cyantraniliprole) and emamectin benzoate was observed. The primary resistance mechanism is linked to enhanced cytochrome P450 detoxification [1].
  • Indoxacarb: Laboratory selection of Spodoptera frugiperda (fall armyworm) for 24 generations resulted in a 472.67-fold increase in resistance. This strain showed high cross-resistance to deltamethrin (pyrethroid) but low or no cross-resistance to chlorantraniliprole, emamectin benzoate, or methoxyfenozide. Synergist bioassays indicate cytochrome P450 enzymes are a key mechanism for indoxacarb resistance [2].

Sublethal Effects and Fitness Costs

  • This compound: Sublethal doses can cause hormesis, leading to increased pupal weight and enhanced fecundity in subsequent generations, which may raise the risk of pest resurgence [1].
  • Indoxacarb: Resistance is linked to significant fitness costs. Resistant Spodoptera frugiperda exhibited longer larval and pupal development, shorter adult lifespan, and lower fecundity compared to susceptible strains [2].

Residue and Processing

  • A study on the leafy vegetable Aster scaber (not a direct comparison of all three) found that the biological half-lives of chlorantraniliprole and flubendiamide were 6.0–8.3 days and 6.8–9.9 days, respectively. Washing with a neutral detergent was highly effective, removing over 66% of residues for both insecticides [4].

Common Experimental Protocols in Resistance Research

The methodologies cited in the literature for generating the above data are standardized and rigorous. Key protocols include:

  • Insect Rearing and Selection Pressure: Resistant strains are created in the laboratory by consistently exposing a pest population (e.g., Spodoptera litura) to an insecticide at a concentration that kills 50-70% of individuals (LC₅₀-LC₇₀) over multiple generations [1] [2].
  • Bioassay for Toxicity Baseline: The median lethal concentration (LC₅₀) is determined by applying a range of insecticide doses to the pests (e.g., via leaf-dip method or topical application) and recording mortality after a set period (e.g., 48 or 72 hours). This establishes a baseline for monitoring resistance [1] [5].
  • Cross-Resistance Spectrum: The laboratory-selected resistant strain is tested against other insecticides with different and similar modes of action to identify cross-resistance patterns [2].
  • Biochemical Mechanism Elucidation:
    • Synergist Assays: Chemicals like piperonyl butoxide (P450 inhibitor) are used alongside the insecticide. If the synergist significantly increases mortality, it indicates P450 enzymes are involved in detoxification [2].
    • Detoxification Enzyme Activity: The activity levels of metabolic enzymes (P450s, esterases, glutathione S-transferases) are compared between resistant and susceptible strains [1] [5].
  • Fitness Cost Assessment: Life history parameters (developmental time, pupation rate, adult longevity, fecundity) of resistant strains are meticulously recorded and compared to susceptible strains under controlled conditions [2].

Mode of Action and Resistance Pathways

The following diagram illustrates the distinct molecular targets of these insecticides and the primary metabolic resistance mechanisms pests employ, as identified in the research.

G Insecticide Insecticide Exposure TargetSite Insect Body Insecticide->TargetSite Resistance Metabolic Resistance Insecticide->Resistance MoA_Indox Indoxacarb (Group 22) Blocks Sodium Channels TargetSite->MoA_Indox MoA_Diamide This compound & Flubendiamide (Group 28) Activate Ryanodine Receptors TargetSite->MoA_Diamide Effect Uncontrolled Muscle Contractions & Paralysis MoA_Indox->Effect MoA_Diamide->Effect P450 Enhanced Cytochrome P450 Activity Resistance->P450 Esterase Enhanced Esterase Activity Resistance->Esterase

The experimental workflow for monitoring and characterizing insecticide resistance typically follows a systematic path from field sampling to mechanistic analysis, as visualized below.

G Start Field Population Sampling LabColony Establish Lab Colony Start->LabColony Bioassay Dose-Response Bioassay (LC₅₀) LabColony->Bioassay DataNode Resistance Ratio Calculation Bioassay->DataNode Decision Resistance Detected? DataNode->Decision Characterize Characterize Mechanism Decision->Characterize Yes End End Decision->End No CrossResist Cross-Resistance Spectrum Characterize->CrossResist Synergist Synergist Assays Characterize->Synergist Enzyme Enzyme Activity Measurement Characterize->Enzyme Fitness Fitness Cost Assessment Characterize->Fitness

Interpretation and Research Implications

  • This compound is a newer diamide with a broad spectrum, but resistance can develop relatively quickly. Be aware of its potential for cross-resistance with other diamides.
  • Indoxacarb can be highly effective but also carries a high risk of intense resistance. Its lack of cross-resistance with diamides or emamectin benzoate makes it a good candidate for rotation in an IRM program, though fitness costs may slow resistance in the field.
  • Flubendiamide, while effective, may show lower field efficacy compared to other options in some cases, as seen against H. armigera.

For a robust resistance management strategy, it is critical to rotate insecticides with different MoAs (e.g., do not rotate this compound with flubendiamide) and to incorporate non-chemical control methods where possible.

References

tetraniliprole bioefficacy comparison with conventional insecticides

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Bioefficacy and Resistance Data

The table below summarizes key experimental data on tetraniliprole's toxicity and resistance risk compared to other insecticides for managing key pest species.

Pest Species Insecticide Baseline LC50 (mg/L) Resistance Ratio (RR) Key Findings Source Context
Spodoptera litura (Tobacco Cutworm) This compound 0.142 (Lab-S strain) 4.9-fold (after 12 gen selection) Realized heritability (h²) of resistance = 0.141; significant cross-resistance to chlorantraniliprole (6.3-fold) and cyantraniliprole (5.5-fold). [1]
Tuta absoluta (Tomato Pinworm) This compound Range: 1.159 - 38.346 (field pops) 1.1 to 33.1-fold (in field populations) Resistance was autosomal, polygenic, and linked to cytochrome P450 monooxygenases. No cross-resistance to emamectin benzoate or indoxacarb was observed. [2]
Tuta absoluta (Tomato Pinworm) This compound 0.029 (to 3rd instar larvae) Not Reported Sublethal concentrations (LC10) triggered transgenerational hormesis, increasing F1 and F2 population growth. [3]
Chilo suppressalis (Rice Stem Borer) This compound Not Explicitly Given Not Reported Mentioned as a case where rapid resistance development occurred under continuous selection pressure. [1]

Detailed Experimental Protocols

To ensure the reproducibility of the data, here are the core methodologies used in the cited studies.

Toxicity Bioassays

The leaf-dip method is a standard protocol for evaluating the toxicity of insecticides to leaf-feeding insect larvae [3] [2].

  • Procedure: Fresh host plant leaves (e.g., tomato) are dipped into serial dilutions of the technical grade insecticide for 15 seconds and air-dried. The petioles are wrapped in moist cotton to maintain turgor. A fixed number of same-age larvae are then transferred onto the treated leaves.
  • Conditions: Assays are conducted in controlled environment chambers (e.g., 25 ± 1 °C, 60 ± 5% RH).
  • Data Collection: Mortality is assessed after a set period (e.g., 48 or 72 hours). Larvae that do not respond to gentle probing are recorded as dead. Data are analyzed using probit analysis to calculate LC (Lethal Concentration) values.
Resistance Selection and Risk Assessment

This protocol evaluates the potential for resistance development in a pest population [1].

  • Procedure: A susceptible laboratory strain of a pest is subjected to continuous selection pressure across multiple generations using a discriminating concentration of the insecticide (e.g., the LC50).
  • Data Collection: The LC50 is re-evaluated at intervals. The realized heritability (h²) of resistance is calculated using a standard formula that incorporates the selection response (change in LC50), the selection differential, and the number of generations.
  • Cross-Resistance: The selected strain is also tested with other insecticides to determine the presence and pattern of cross-resistance.
Assessment of Sublethal and Transgenerational Effects

This methodology investigates the long-term population-level impacts of low-dose insecticide exposure [3].

  • Procedure: Insects are exposed to sublethal (LC10) and low lethal (LC30) concentrations. Surviving individuals (F0 generation) are used to establish subsequent generations (F1, F2) without further insecticide exposure.
  • Data Collection: An age-stage, two-sex life table approach is used. Data on development time, survival, adult longevity, and fecundity are recorded daily for each generation. Population parameters (e.g., intrinsic rate of increase - r, finite rate of increase - λ) are calculated and compared.
  • Gene Expression Analysis: RT-qPCR is often used to measure the expression of genes related to detoxification (e.g., CYP450s), reproduction (e.g., Vitellogenin - Vg), and development.

Mechanisms of Action and Resistance

The diagrams below illustrate the core mechanisms of this compound's action and the subsequent development of resistance, which is critical for understanding its bioefficacy.

cluster_action This compound Mode of Action cluster_resistance Resistance Development Pathways A This compound Application B Binds to Ryanodine Receptors (RyR) A->B C Uncontrolled Release of Calcium Ions B->C D Muscle Paralysis and Insect Death C->D E Continuous/Sublethal Exposure F Detoxification Mechanism (Overexpression of CYP450s) E->F G Target-Site Mutation (RyR mutations) E->G I Transgenerational Hormesis (Increased F1/F2 Fecundity) E->I H Resistant Population (Control Failure) F->H G->H I->H

Interpretation and Strategic Implications

The experimental data reveals several critical points for researchers and development professionals:

  • High Initial Efficacy, Rapid Resistance Risk: this compound is highly toxic to target pests, but resistance can develop rapidly (e.g., 4.9-fold in 12 generations for S. litura), with a significant realized heritability of 0.141 [1].
  • Complex Sublethal Effects: Sublethal exposure (LC10) can induce transgenerational hormesis in Tuta absoluta, paradoxically increasing the population growth rate in the F1 and F2 generations, a risk not associated with conventional lethal doses [3].
  • Distinct Cross-Resistance Profile: Resistance to this compound shows significant cross-resistance to other diamides (chlorantraniliprole, cyantraniliprole) but not to emamectin benzoate or indoxacarb, informing rotation strategies [1] [2].

Opportunities for Further Research

The available data has some limitations, primarily focusing on lepidopteran pests. A comprehensive comparison guide would be strengthened by investigating:

  • Direct comparative studies with a wider range of conventional insecticides (e.g., newer pyrethroids, neonicotinoids) under identical field conditions.
  • Bioefficacy and non-target impact studies on beneficial insects like pollinators and predatory ladybirds.
  • Synergistic combinations with biological control agents, such as baculoviruses, which have shown promise in reducing resistance development to chemical insecticides in other pests [4].

References

tetraniliprole residue persistence compared to other diamides

Author: Smolecule Technical Support Team. Date: February 2026

Tetraniliprole Residue Persistence vs. Other Diamides

Insecticide Crop / Matrix Application Dose Initial Deposit (mg/kg) Half-Life (Days) Reference
This compound Tomato Fruit 60 g a.i./ha 0.865 2.7 [1]
Tomato Fruit 120 g a.i./ha 1.747 3.49 [1]
Pigeon Pea (Pod) Single (X) dose 0.03 4.39 [2]
Pigeon Pea (Pod) 1.25X dose 0.05 5.81 [2]
Maize Seed Treatment 480 FS Data in plant Persistent up to 20 DAE* [3]
Chlorantraniliprole Kimchi Cabbage As studied Data not focused on initial deposit 10.0 - 15.2 [4]
Maize Seed Treatment As studied Data in plant Persistent up to 20 DAE* [3]
Cyantraniliprole Maize Seed Treatment As studied Data in plant Persistent up to 20 DAE* [3]

*DAE: Days After Emergence; data indicates duration of biological efficacy and residual toxicity in the plant, not a dissipation half-life in the soil or plant tissue.

Detailed Experimental Data and Context

The quantitative data in the table reveals important patterns about this compound's environmental behavior.

  • Persistence in Various Crops: this compound shows a range of half-lives from as short as 2.7 days in tomatoes to nearly 6 days in pigeon pea pods at higher doses [1] [2]. This indicates that residue persistence is influenced by the crop type and application rate.
  • Comparison with Chlorantraniliprole: A study on kimchi cabbage reported a significantly longer half-life for chlorantraniliprole, ranging from 10.0 to 15.2 days [4]. This suggests that this compound may dissipate more rapidly than chlorantraniliprole in certain cropping systems.
  • Long-Lasting Activity as Seed Treatment: When used as a seed treatment in maize, this compound, along with chlorantraniliprole and cyantraniliprole, demonstrated biological activity and residual toxicity against the Fall Armyworm for up to 20 days after plant emergence [3]. This highlights its effectiveness for long-term pest control, even though the half-life on foliar surfaces may be shorter.

Key Experimental Protocols for Persistence Studies

The data presented rely on robust and standardized analytical methodologies.

  • Sample Extraction and Cleanup: The majority of cited studies used a modified QuEChERS method [5] [4] [1]. A typical protocol involves:
    • Extraction: Homogenizing the crop sample and extracting pesticides with acetonitrile, often in a buffered solution (e.g., acetate or citrate buffer) [5] [4].
    • Cleanup: Using dispersive solid-phase extraction with sorbents like magnesium sulfate, PSA, or florisil to remove co-extracted impurities [5].
  • Residue Analysis and Quantification:
    • LC-MS/MS: The preferred method for diamides like this compound and chlorantraniliprole. It offers high sensitivity and selectivity, often operating in Multiple Reaction Monitoring mode [4] [2].
    • GC-ECD: Used in some studies for detecting other classes of pesticides, such as organochlorines [5].

Resistance Development and Mechanism of Action

All diamide insecticides share a common primary target, which has implications for resistance management.

G DiamideApplication Diamide Insecticide Application RyRActivation Binds to Ryanodine Receptor (RyR) DiamideApplication->RyRActivation CalciumRelease Unregulated Calcium Release RyRActivation->CalciumRelease MuscleEffects Muscle Paralysis & Feeding Cessation CalciumRelease->MuscleEffects InsectDeath Insect Death MuscleEffects->InsectDeath P450Gene P450 Gene Overexpression (e.g., CYP405D1, CYP6AB269) MetabolicDetox Metabolic Detoxification P450Gene->MetabolicDetox MetabolicDetox->RyRActivation Reduces effective insecticide concentration Resistance This compound Resistance MetabolicDetox->Resistance

  • Primary Target: Diamides, including this compound, act on insect ryanodine receptors, causing unregulated calcium release from muscle cells, leading to paralysis and death [3] [6].
  • Emerging Resistance: A 2025 study on Tuta absoluta demonstrated that resistance to this compound (20.8-fold after 8 generations) is linked to the overexpression of cytochrome P450 genes [6]. This suggests that metabolic detoxification is a key resistance mechanism, which is a critical consideration for the sustainable use of all diamides.

Key Takeaways for Professionals

  • Moderate Environmental Persistence: this compound generally shows a shorter field half-life than chlorantraniliprole, which may be advantageous from a residue management perspective [4] [1] [2].
  • Effective Long-Term Control as Seed Treatment: Its systemic activity provides prolonged protection against pests like the Fall Armyworm in crucial early crop stages [3].
  • Cross-Resistance Potential: As a diamide, its efficacy can be compromised by resistance mechanisms developed against other insecticides in the same class. Proactive resistance management strategies are essential [6].

References

Sublethal Effects Comparison of Tetraniliprole and Other Insecticides

Author: Smolecule Technical Support Team. Date: February 2026

The following table synthesizes experimental data on the sublethal effects of tetraniliprole and comparable insecticides on various insect pests.

Insecticide (Class) Target Pest Key Sublethal Effects Experimental Concentrations Reference

| This compound (Diamide) | Tuta absoluta (Tomato Pinworm) | F0 Generation: Prolonged larval/pupal duration, reduced longevity/fecundity. F1/F2 Generations (LC10): Hormesis—accelerated development, increased fecundity & population growth. F1/F2 (LC30): Continued negative effects, delayed development [1]. | LC10: 0.010 mg/L LC30: 0.020 mg/L | [1] | | This compound (Diamide) | Tuta absoluta (Resistant Strain) | F0 Generation: Prolonged larval duration, reduced pupal weight. F1 Generation: Prolonged egg stage. Significant impact on population parameters (r, λ, R0) in resistant strain [2]. | LC10 & LC30 (Strain-specific) | [2] | | Chlorantraniliprole (Diamide) | Spodoptera frugiperda (Fall Armyworm) | Reduced larval/pupal duration, decreased pupal weight, shortened adult longevity in offspring. Minimal induction of detoxification enzymes [3] [4]. | LC50: 1.29 mg/L | [3] [4] | | Chlorantraniliprole, Cyantraniliprole, Spinosad (Various) | Seedcorn Maggot (in Snap Bean) | Cyantraniliprole and spinosad seed treatments performed as well as or occasionally better than the neonicotinoid standard (thiamethoxam) [5]. | Field application rates | [5] | | Deltamethrin, Alpha-Cypermethrin (Pyrethroid) | R. dominica, T. castaneum (Stored Product Pests) | Significant reduction in movement (77-99%) after exposure to insecticide netting, a sublethal effect that persisted over time [6] [7]. | 0.4% (w/w) deltamethrin; 0.34% alpha-cypermethrin netting | [6] [7] |

Experimental Protocols for Key Studies

To ensure reproducibility, here are the detailed methodologies from the cited research on this compound.

  • Toxicity Bioassay (Leaf-Dip Method) [1] [2]

    • Insect: Third-instar larvae of Tuta absoluta.
    • Insecticide Preparation: A stock solution of technical grade this compound (95% purity) in acetone was serially diluted in distilled water with 0.05% Triton X-100 to create a range of concentrations.
    • Exposure: Fresh tomato leaves were dipped in each concentration for 15 seconds, air-dried, and placed in Petri dishes. Larvae were then transferred onto the treated leaves.
    • Data Recording: Mortality was assessed 48 hours after exposure. Larvae that did not respond to a gentle probe were considered dead. The LC10, LC30, and LC50 values were calculated from this data.
  • Assessment of Sublethal and Transgenerational Effects [1]

    • Treatment: Surviving larvae from the LC10 and LC30 groups in the F0 generation were individually reared on untreated tomato leaves.
    • Life Table Construction: Development, survival, and reproduction were monitored daily for the directly exposed (F0) generation and their progeny (F1 and F2) using an age-stage, two-sex life table approach.
    • Gene Expression Analysis: RT-qPCR was used to analyze the expression of genes related to reproduction (e.g., Vitellogenin - Vg), development, and detoxification (e.g., Cytochrome P450 genes) across the three generations.

Mechanisms and Workflow of Sublethal Effect Research

The research into sublethal effects, particularly for this compound, follows a logical pathway from initial exposure to population-level consequences, which can be visualized in the following diagram.

Start Initial Toxicity Bioassay A Determine LC10/LC30 (Sublethal Concentrations) Start->A B Expose F0 Generation (Parental) A->B C Monitor Life-History Traits: - Development Duration - Fecundity - Longevity B->C D Raise F1 & F2 Offspring Without Further Exposure C->D F2 Molecular Analysis: Gene Expression (e.g., P450s) C->F2 E Compare Transgenerational Effects: F0 vs F1 vs F2 D->E F1 Observed Outcomes E->F1 E->F2

A key finding for this compound is the induction of hormesis at low sublethal concentrations (LC10), where the offspring (F1/F2) of exposed pests show enhanced reproduction and population growth [1]. This is a critical consideration for resistance management, as it can inadvertently lead to population resurgence. Furthermore, resistance to this compound in Tuta absoluta has been linked to the overexpression of specific Cytochrome P450 genes (e.g., CYP405D1, CYP6AB269) [8].

Key Insights for Researchers

  • Hormesis Risk: this compound demonstrates a potential for stimulatory sublethal effects (hormesis) in subsequent generations, which is a significant distinction from other insecticides like chlorantraniliprole, where such effects were not reported in the available studies [1] [3].
  • Resistance Link: Sublethal exposure can drive resistance development. Research confirms that overexpression of P450 detoxification genes plays a key role in this compound resistance [8].
  • Comparative Efficacy: In field studies, other diamides like cyantraniliprole and insecticides like spinosad can be viable alternatives to older chemicals, but their performance is crop and pest-specific [5].

References

tetraniliprole environmental persistence comparison other pesticides

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of Pesticide Environmental Persistence

Pesticide Type Soil DT₅₀ (Lab) Soil DT₅₀ (Field) Aqueous Photolysis DT₅₀ Water Solubility (mg/L) Notes
Tetraniliprole [1] [2] Insecticide (Diamide) 86 days [1] 165 days [1] (Range: 25-433 days [1]); 4.39-5.81 days (Pigeon pea crop) [2] Information missing 1.0 (at pH 7) [1] • Classified as "Moderately Persistent" (Lab) to "Persistent" (Field) [1]. • Crop-specific half-life can be much shorter [2].
Atrazine [3] Herbicide (Triazine) 14-109 days [3] Information missing Information missing 33.0 [3] • Known for high persistence and potential for groundwater contamination [3]. • Banned in the European Union [4] [3].
Methyl Parathion [5] Insecticide (Organophosphate) Information missing Not widely persistent [5] Information missing Information missing • Degraded by hydrolysis, photolysis, and microbes [5]. • Relatively immobile in soil [5].

Experimental Protocols for Persistence Studies

The data in the table comes from well-established environmental chemistry methodologies. Here are the detailed protocols for key experiments cited:

  • Soil Degradation Studies (Aerobic): This standard lab test determines how a pesticide breaks down in soil. Soil is collected, homogenized, and maintained under controlled conditions (e.g., 20°C). The pesticide is applied to the soil, and samples are taken at regular intervals. The residue is extracted, often using a method like QuEChERS, and analyzed via Liquid Chromatography coupled with Mass Spectrometry to measure the remaining concentration over time [1].

  • Field Dissipation Studies: These studies are conducted in actual crop fields. After the pesticide is applied according to label directions, samples of soil, water, and/or crop material are collected over days or weeks. Analysis of these samples provides a realistic half-life that accounts for real-world weather and environmental factors [1] [2].

  • Crop-Specific Residue Studies: As seen in the pigeon pea study, researchers apply the pesticide at recommended doses (e.g., X and 1.25X). They then collect parts of the crop (like pods and seeds) and soil at set times—from a few hours after application until harvest. The QuEChERS extraction method followed by LC-MS analysis is a common and reliable technique to track residue levels and metabolite formation [2].

The following diagram illustrates the general workflow for conducting these environmental persistence studies.

hierarchy start Study Design lab Laboratory Study start->lab field Field Study start->field analysis Sample Analysis lab->analysis p1 lab->p1 field->analysis field->p1 result Persistence Data analysis->result

Degradation Pathway of this compound

This compound degrades in the environment, forming at least one primary metabolite, BCS-CQ 63359 [2]. The diagram below outlines this pathway and the primary process studied to understand its persistence.

hierarchy parent This compound metabolite Metabolite: BCS-CQ 63359 parent->metabolite process Primary Process Studied: Aerobic Degradation measure Key Measurement: Half-life (DT₅₀) process->measure

Key Insights for Professionals

  • Context is Crucial for Half-Life: The large discrepancy between the lab DT₅₀ (86 days) and the field DT₅₀ in pigeon pea (4-6 days) highlights that real-world conditions like sunlight, rainfall, and specific crop ecosystems can dramatically accelerate degradation [1] [2]. Regulatory assessments often consider both values.
  • Persistence vs. Mobility: While this compound can be persistent in soil, its low water solubility suggests it may not easily leach into groundwater, a common problem with highly soluble pesticides like atrazine [1] [3].
  • Metabolite Monitoring: The detection of a specific metabolite confirms that this compound undergoes biotic or abiotic degradation. The environmental fate and toxicity of such metabolites are an important part of a comprehensive risk assessment [2].

References

tetraniliprole dietary risk assessment versus alternatives

Author: Smolecule Technical Support Team. Date: February 2026

Dietary Risk Assessment of Tetraniliprole & Spirotetramat

The following table consolidates data from two studies that assessed the dietary risk of this compound, often in a combination formulation with spirotetramat, on different vegetables. Please note that the alternatives in this context are the metabolites of the active ingredients, and the comparison is not against other, distinct pesticide compounds [1] [2].

Crop Pesticide Compound Half-Life (Days) Pre-Harvest Interval (PHI) Suggestion Risk Conclusion Key Study Methodology
Okra [1] This compound - 1 day No risk to consumers if the 1-day waiting period is observed. QuEChERS method with LC-MS/MS analysis. Risk assessed by comparing calculated residues with established ADI (2 mg/kg bw/day for this compound).
Okra [1] Spirotetramat (and metabolites) - 1 day No risk to consumers if the 1-day waiting period is observed. QuEChERS method with LC-MS/MS analysis. Risk assessed for total spirotetramat (sum of parent and metabolites) against ADI (0.5 mg/kg bw/day).
Brinjal (Eggplant) [2] This compound 1.20 - 1.44 - No risk to humans, even 2 hours after initial application. Single-lab validation of a UPLC-MS/MS method. Dissipation kinetics studied; risk evaluated based on residue data.
Brinjal (Eggplant) [2] Spirotetramat (and metabolites) 1.13 - 1.32 - No risk to humans, even 2 hours after initial application. Single-lab validation of a UPLC-MS/MS method. Dissipation kinetics studied; risk evaluated for total spirotetramat.
Chilli [2] This compound 3.37 - 4.79 - No risk to humans, even 2 hours after initial application. Same as above.
Chilli [2] Spirotetramat (and metabolites) 1.81 - 2.74 - No risk to humans, even 2 hours after initial application. Same as above.

The experimental protocols for the data in the table were largely consistent across the cited studies, primarily following these steps [1] [2]:

  • Field Application & Sampling: The combination product (this compound + Spirotetramat) was applied to crops at recommended doses. Samples of the fruit and soil were collected at predetermined intervals after application.
  • Residue Analysis (QuEChERS & LC-MS/MS): Residues were extracted using the QuEChERS method (Quick, Easy, Cheap, Effective, Rugged, and Safe). The extracts were cleaned up and then analyzed using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS or UPLC-MS/MS), a highly specific and sensitive technique for quantifying chemical residues.
  • Risk Assessment: The dietary risk was assessed by comparing the estimated daily intake of the residues with the established Acceptable Daily Intake (ADI). A risk is considered negligible if the estimated intake is significantly lower than the ADI.

The workflow below summarizes the key stages of this process.

A Field Trial & Sampling B Residue Extraction & Clean-up A->B QuEChERS Method C Instrumental Analysis B->C LC-MS/MS Analysis D Data Calculation & Risk Assessment C->D Residue & Half-life Data E Conclusion D->E Risk Quotient

Research Context and Considerations

To effectively interpret the data above, here is some important context from the broader search results.

  • Performance as a Neonicotinoid Alternative: Research identifies this compound as one of several promising alternatives to neonicotinoid pesticides, which are being phased out due to their ecological impact. In multi-state studies on large-seeded vegetables, this compound was as effective as standard neonicotinoids in protecting sweet corn from pests. However, its performance was less consistent for snap beans and dry beans, indicating it may not be a universal replacement [3].
  • Sublethal and Transgenerational Effects: A laboratory study on the tomato pest Tuta absoluta revealed that sublethal concentrations of this compound can have complex effects across generations. While directly exposed larvae suffered negative impacts, their offspring (F1 and F2 generations) showed hormesis—faster development and increased population growth—at low concentrations. This indicates a potential risk of unintended pest resurgence at sublethal doses, a factor that should be considered in resistance management strategies [4].

A Guide to Your Comparative Research

The available data offers a solid starting point for this compound's risk profile. To build a comprehensive comparison guide, you may need to undertake a more extensive literature synthesis. Here is a suggested path forward:

  • Identify Key Comparators: Based on the initial research [3], define a list of alternative insecticides (e.g., cyantraniliprole, chlorantraniliprole, isocycloseram, spinosad) for a direct comparison with this compound.
  • Systematic Literature Review: Search for regulatory documents and peer-reviewed studies for each alternative, focusing on:
    • Dissipation kinetics (half-life) in various crops.
    • Maximum Residue Limits (MRLs) set by authorities like CODEX and EPA.
    • Dietary risk assessment outcomes and any associated pre-harvest intervals.
  • Standardize and Tabulate Data: Create unified tables, similar to the one above, to present the standardized data for all compounds side-by-side, highlighting differences in persistence, safety, and efficacy.

References

×

XLogP3

3.6

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

2

Exact Mass

544.1098320 Da

Monoisotopic Mass

544.1098320 Da

Heavy Atom Count

38

UNII

Z9539O2TDL

GHS Hazard Statements

H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

1229654-66-3

Wikipedia

Tetraniliprole

Dates

Last modified: 08-16-2023

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